1-(Methylsulfonyl)piperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11(9,10)7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEFDWJLNXWMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624154 | |
| Record name | 1-(Methanesulfonyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141482-19-1 | |
| Record name | 1-(Methanesulfonyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methanesulfonylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-(Methylsulfonyl)piperidin-4-ol, a key building block in the synthesis of various pharmaceutical compounds. This document details its physicochemical characteristics, experimental protocols for its synthesis and analysis, and its role in the development of targeted therapeutics.
Core Chemical Properties
This compound is a heterocyclic compound featuring a piperidine ring substituted with a methylsulfonyl group at the nitrogen atom and a hydroxyl group at the 4-position. This structure imparts specific polarity and reactivity, making it a valuable intermediate in medicinal chemistry.
Physicochemical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₃NO₃S | [1][2] |
| Molecular Weight | 179.24 g/mol | [1][2] |
| CAS Number | 141482-19-1 | [1][2] |
| Appearance | Solid | |
| Melting Point | 115-117 °C (Predicted for a related compound) | [3] |
| Boiling Point | 475.9±45.0 °C (Predicted for a related compound) | [3] |
| Solubility | Soluble in water. | [4] |
| Storage | Room temperature, under inert gas (nitrogen or Argon) at 2–8 °C. | [1][4] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the sulfonylation of piperidin-4-ol with methanesulfonyl chloride. The following protocol is a representative method.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperidin-4-ol
-
Methanesulfonyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperidin-4-ol (1.0 equivalent) in dichloromethane at 0 °C, add triethylamine (2.0 equivalents).
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of solvents).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
The structure and purity of this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons on the piperidine ring would appear as multiplets in the upfield region. The methyl protons of the sulfonyl group would be a singlet, and the proton of the hydroxyl group would be a broad singlet.
-
¹³C NMR: The carbon atoms of the piperidine ring and the methyl group would show distinct signals. The carbon bearing the hydroxyl group would be shifted downfield.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of this compound. Due to the lack of a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, derivatization with a UV-active agent can be employed for detection with a standard UV detector.
Role in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, most notably kinase inhibitors for cancer therapy. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a synthetically versatile sulfonamide, allows for diverse chemical modifications.
Intermediate in Kinase Inhibitor Synthesis
The piperidine scaffold is a common feature in many kinase inhibitors, often providing a key interaction with the target protein. The methylsulfonyl group can influence the solubility and pharmacokinetic properties of the final compound. This compound is a building block for inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.
References
- 1. This compound | 141482-19-1 [chemicalbook.com]
- 2. 1-Methanesulfonylpiperidin-4-ol | C6H13NO3S | CID 22272981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 942474-84-2 CAS MSDS (1-[2-(METHYLSULFONYL)PHENYL]PIPERIDIN-4-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)piperidin-4-ol, a key heterocyclic building block in modern medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its application as a crucial intermediate in the development of therapeutic agents, particularly kinase inhibitors. The information is curated to support researchers and professionals in drug discovery and development.
Chemical Identity and Structure
This compound is a piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and a hydroxyl group at the 4-position. This bifunctional nature makes it a versatile intermediate for introducing the sulfonylpiperidine moiety into larger, more complex molecules.
Chemical Structure:
The structure combines the rigidity of the piperidine ring with the hydrogen bond donating and accepting capabilities of the hydroxyl and sulfonyl groups, respectively. These features are often exploited in drug design to achieve specific interactions with biological targets.
Physicochemical and Pharmacokinetic Data
All quantitative data for this compound are summarized in the table below for clarity and ease of comparison.
| Property | Value | Reference |
| CAS Number | 141482-19-1 | [1] |
| Molecular Formula | C₆H₁₃NO₃S | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CS(=O)(=O)N1CCC(CC1)O | |
| Appearance | White to off-white solid | |
| Storage Conditions | 2-8°C, dry | [2] |
Role in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motifs are valuable for engaging with the active sites of enzymes.
Notably, it is utilized in the development of:
-
Kinase Inhibitors: The sulfonylpiperidine scaffold is a common feature in molecules designed to target protein kinases, which are crucial regulators of cell signaling. Aberrant kinase activity is a hallmark of many cancers, making them important therapeutic targets.[2]
-
Central Nervous System (CNS) Agents: The physicochemical properties of this intermediate, such as its polarity and metabolic stability, make it a suitable component for CNS drug candidates that need to cross the blood-brain barrier.[2]
-
Antiviral and Anti-inflammatory Agents: The molecule's favorable characteristics also lend themselves to the synthesis of compounds aimed at treating viral infections and inflammatory conditions.[2]
The following diagram illustrates the logical workflow of utilizing this compound as a building block in a drug discovery program.
Experimental Protocols
While specific proprietary syntheses are often not disclosed in detail, the following section provides a representative experimental protocol for the synthesis of this compound based on standard organic chemistry procedures for N-sulfonylation of secondary amines.
Objective: To synthesize this compound from piperidin-4-ol.
Materials:
-
Piperidin-4-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-ol (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the stirred solution.
-
Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at or near 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound as a solid.
Safety Precautions: Methanesulfonyl chloride is corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Signaling Pathways and Mechanism of Action of Downstream Products
As an intermediate, this compound does not have a direct role in modulating signaling pathways. However, the final drug molecules synthesized from it often target key nodes in cellular signaling. For instance, many kinase inhibitors derived from this scaffold target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for inhibitors synthesized using the title compound.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its favorable structural and physicochemical properties make it a sought-after intermediate for the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurology. This guide provides essential technical information to aid researchers in leveraging this compound for the advancement of drug discovery programs.
References
1-(Methylsulfonyl)piperidin-4-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(Methylsulfonyl)piperidin-4-ol, a key intermediate in medicinal chemistry.
Core Compound Data
This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a methylsulfonyl group and a hydroxyl group at the 4-position. These functional groups make it a valuable building block for the synthesis of various pharmaceutical agents, including kinase inhibitors and central nervous system drugs.[1]
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₃S | PubChem |
| Molecular Weight | 179.24 g/mol | PubChem |
| CAS Number | 141482-19-1 | MySkinRecipes[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the sulfonylation of a piperidine precursor. The following is a representative experimental protocol based on general methods for the synthesis of N-sulfonylated piperidine derivatives.
General Synthesis Workflow
The logical flow for the synthesis of this compound is depicted in the diagram below. The process begins with the reaction of the starting materials, followed by a reaction workup to isolate the crude product, and concludes with purification to obtain the final compound.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of N-Sufonylated Piperidines
This protocol is a general representation for the synthesis of N-sulfonylated piperidines and can be adapted for this compound.
Materials:
-
Piperidin-4-ol
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) (or another suitable aprotic solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidin-4-ol (1 equivalent) in dichloromethane.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture. The reaction is typically exothermic, and cooling in an ice bath may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. For compounds lacking a UV chromophore, a charged aerosol detector (CAD) can be used.[2]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized product.
References
Spectroscopic Profile of 1-(Methylsulfonyl)piperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Methylsulfonyl)piperidin-4-ol. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes predicted data generated from validated computational models to offer a detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical synthesis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Weight: 179.24 g/mol [1]
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms to provide a reliable estimation of the compound's spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | CH-OH |
| ~3.65 | m | 2H | Piperidine H₂ (axial, adjacent to N) |
| ~3.00 | m | 2H | Piperidine H₂ (equatorial, adjacent to N) |
| ~2.80 | s | 3H | SO₂-CH₃ |
| ~1.95 | m | 2H | Piperidine H₂ (axial, adjacent to C4) |
| ~1.70 | m | 2H | Piperidine H₂ (equatorial, adjacent to C4) |
| ~1.60 | s | 1H | OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~67.0 | C4 (CH-OH) |
| ~48.0 | C2, C6 (CH₂-N) |
| ~35.0 | SO₂-CH₃ |
| ~33.0 | C3, C5 (CH₂-C4) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1340 | Strong | S=O stretch (asymmetric) |
| ~1160 | Strong | S=O stretch (symmetric) |
| ~1050 | Medium | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 179 | 20 | [M]⁺ (Molecular Ion) |
| 161 | 5 | [M - H₂O]⁺ |
| 100 | 100 | [M - SO₂CH₃]⁺ |
| 82 | 40 | [M - SO₂CH₃ - H₂O]⁺ |
| 79 | 15 | [SO₂CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).
-
Instrumentation: Employ a mass spectrometer equipped with an EI source.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the presented data.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship of spectroscopic data to the chemical structure.
References
Solubility and stability of 1-(Methylsulfonyl)piperidin-4-ol
An In-depth Technical Guide to the Solubility and Stability of 1-(Methylsulfonyl)piperidin-4-ol
Introduction
This compound is a heterocyclic organic compound featuring a piperidine ring, a hydroxyl group, and a methylsulfonyl group. Its structural features make it a potentially valuable building block in medicinal chemistry and drug discovery, where the piperidine scaffold is common and the methylsulfonyl group can act as a hydrogen bond acceptor, influencing molecular interactions and physicochemical properties. Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and biological screening.
This guide provides a predictive overview of the physicochemical properties of this compound and offers detailed experimental protocols for their empirical determination.
Predicted Physicochemical Properties
The chemical structure of this compound dictates its properties. The presence of the polar hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) groups, combined with the non-polar piperidine ring, suggests an amphiphilic character. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the sulfonyl group is a strong hydrogen bond acceptor. These features are expected to influence its solubility in both aqueous and organic media.
Table 1: Predicted Physicochemical Characteristics
| Property | Predicted Value / Characteristic | Structural Justification |
| Molecular Formula | C₆H₁₃NO₃S | - |
| Molecular Weight | 179.24 g/mol | - |
| Appearance | White to off-white solid | Typical for small organic molecules of this type. |
| Hydrogen Bond Donors | 1 (from -OH) | The hydroxyl group can donate a proton. |
| Hydrogen Bond Acceptors | 4 (2 from -SO₂, 1 from -OH, 1 from N) | Oxygen and nitrogen atoms have lone pairs. |
| Polar Surface Area | 69.9 Ų | Calculated based on functional groups. |
| Predicted LogP | ~ -0.5 to 0.5 | The polar groups likely balance the hydrophobicity of the carbon backbone. |
| pKa | ~ 14-16 (for -OH), ~ -2 (for N) | The piperidine nitrogen is non-basic due to the electron-withdrawing sulfonyl group. The hydroxyl group is weakly acidic. |
Predicted Solubility and Stability Profiles
The following tables summarize the expected solubility and stability behavior of this compound based on its structure. These predictions should be confirmed experimentally.
Table 2: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Moderate to High | The hydroxyl and sulfonyl groups can form hydrogen bonds with water. |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions are possible. |
| Non-polar | Hexane, Toluene | Low | The molecule's overall polarity is too high for significant interaction with non-polar solvents. |
Table 3: Predicted Stability Profile
| Condition | Potential for Degradation | Rationale and Potential Products |
| Strong Acid (pH < 2) | Low to Moderate | The molecule is generally robust, but prolonged exposure could potentially lead to dehydration of the alcohol under harsh conditions. |
| Neutral (pH 6-8) | High | Expected to be stable. This is the typical pH range for storage and handling. |
| Strong Base (pH > 12) | Low | The compound lacks readily hydrolyzable groups like esters. The C-S and S-N bonds are generally stable. |
| Thermal Stress | Stable up to melting point | No obvious thermally labile groups. Degradation would likely occur only at high temperatures. |
| Oxidative Stress | Low | The sulfur atom is already in its highest oxidation state (+6). The secondary alcohol could be oxidized to a ketone under strong oxidizing conditions. |
| Photostability | High | The molecule lacks significant chromophores that absorb UV-Vis light, suggesting low risk of photodegradation. |
Experimental Protocols
To empirically determine the properties of this compound, the following standard experimental protocols are recommended.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) using a shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: pH-Dependent Stability Assessment
This protocol evaluates the stability of the compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7.4, 9, and 12).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
Incubation Samples: Spike the stock solution into each buffer to a final concentration (e.g., 10 µM). Ensure the final percentage of the organic solvent is low (e.g., <1%) to avoid solubility issues.
-
Time Points: Aliquot the samples for analysis at multiple time points (e.g., 0, 2, 4, 8, and 24 hours). Store the incubation samples at a constant temperature (e.g., 37°C).
-
Sample Analysis: At each time point, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile). Analyze the samples by a stability-indicating HPLC or LC-MS method to measure the percentage of the parent compound remaining.
-
Data Analysis: Plot the percentage of the compound remaining versus time for each pH condition. This data can be used to determine the degradation rate constant and the half-life (t₁/₂) of the compound at each pH.
Caption: Workflow for pH-Dependent Stability Assessment.
Conclusion
While specific experimental data for this compound is not widely published, its chemical structure provides a strong basis for predicting its solubility and stability profiles. It is anticipated to be a stable compound with moderate to high solubility in aqueous and polar organic solvents. However, these predictions must be empirically verified. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to thoroughly characterize the compound, ensuring its reliable application in further research and development activities. Experimental validation is a cornerstone of good scientific practice and is essential for advancing any compound through the development pipeline.
1-(Methylsulfonyl)piperidin-4-ol: A Technical Guide to Safety and Handling
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 1-(Methylsulfonyl)piperidin-4-ol was not publicly available at the time of this writing. The information herein is extrapolated from data on structurally similar compounds, including piperidine derivatives and methylsulfonyl compounds. All personnel must exercise caution and handle this substance as a potentially hazardous material, adhering to rigorous laboratory safety standards. A thorough risk assessment should be conducted before any handling or use.
Predicted Hazard Assessment
Based on the analysis of related chemical structures, this compound is predicted to present several potential hazards. The piperidine moiety can be associated with skin and eye irritation, while sulfonyl-containing compounds can range from being relatively inert to highly reactive and toxic. Therefore, a conservative approach to handling is mandatory.
Predicted GHS Hazard Classifications:
| Hazard Class | Predicted Category | Notes |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Inferred from various functionalized piperidine compounds. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common hazard for cyclic amines. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Expected based on the potential for skin irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust or aerosols may irritate the respiratory tract. |
Note: These classifications are predictive and have not been officially determined. They should be used for preliminary risk assessment only.
Physical and Chemical Properties (Estimated)
| Property | Estimated Value / Information |
| Molecular Formula | C₆H₁₃NO₃S |
| Molecular Weight | 179.24 g/mol |
| Appearance | Expected to be an off-white to white solid. |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). |
| Melting Point | Not determined. |
| Boiling Point | Not determined. |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and bases. |
Safe Handling and Personal Protective Equipment (PPE)
A stringent safety protocol should be implemented when handling this compound. The following workflow diagram illustrates the key stages of chemical handling in a laboratory setting.
Caption: Workflow for safe chemical handling in a research environment.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves properly.
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.
First Aid and Emergency Procedures
In case of exposure, follow these procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Prevent further leakage or spillage. Do not let the chemical enter drains.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, labeled container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
Standardized Experimental Safety Protocols
To definitively determine the toxicological properties of this compound, standardized tests according to the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals would be required. The following are summaries of the key in vivo protocols.
OECD Test Guideline 402: Acute Dermal Toxicity
Objective: To determine the health hazards likely to arise from a single, short-term dermal exposure to the substance.
Methodology:
-
Test Animals: Typically, young adult albino rats or rabbits are used.
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. For solids, the substance is moistened slightly with a suitable vehicle (e.g., water or saline) to ensure good skin contact. The application site is then covered with a porous gauze dressing.
-
Exposure: The substance is kept in contact with the skin for 24 hours.[1][2]
-
Observation: Animals are observed for mortality, signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1][2]
-
Endpoint: The primary endpoint is the calculation of an LD50 (the dose estimated to be lethal to 50% of the test animals), if applicable, and the detailed observation of any toxic effects. A limit test at a high dose (e.g., 2000 mg/kg) may be performed first to classify the substance as having low toxicity if no mortality occurs.[1]
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Test Animals: A single albino rabbit is typically used for the initial test.[3]
-
Dose Application: A 0.5 g (for solids) or 0.5 mL (for liquids) dose of the test substance is applied to a small patch of clipped skin (approx. 6 cm²).[4] The site is covered with a gauze patch.
-
Observation: After exposure, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and then daily for up to 14 days to assess reversibility.[4]
-
Confirmation: If a corrosive effect is not observed in the initial animal, the response is confirmed using up to two additional animals.[3][5]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.
Methodology:
-
Test Animals: The albino rabbit is the recommended species. An initial test is performed on a single animal.[6][7]
-
Dose Application: A single dose of the substance (e.g., 0.1 mL of liquid or not more than 100 mg of solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[7][8]
-
Observation: The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.[7][8] The observation period can be extended up to 21 days to evaluate the reversibility of any effects.[6]
-
Confirmation: If a severe irritant or corrosive effect is not seen in the first animal, the test may be confirmed with up to two additional animals.[6][7] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[8][9]
The following diagram illustrates the decision-making logic for initiating these key toxicological tests, emphasizing a tiered approach that prioritizes in vitro methods to reduce animal testing.
Caption: Decision workflow for evaluating the acute toxicity of a new chemical.
Storage and Disposal
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of down the drain or into the environment.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly. Contact a licensed professional waste disposal service.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. scribd.com [scribd.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. oecd.org [oecd.org]
- 5. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. oecd.org [oecd.org]
- 8. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Evolving Landscape of 1-(Methylsulfonyl)piperidin-4-ol Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-(methylsulfonyl)piperidin-4-ol scaffold is a key building block in medicinal chemistry, recognized for its utility as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its favorable physicochemical properties, including metabolic stability and polarity, combined with the synthetic tractability of the hydroxyl and methylsulfonyl groups, make it an attractive starting point for the development of novel therapeutics. This technical guide provides an overview of the biological activities of derivatives incorporating this core structure, with a focus on their potential as kinase inhibitors and agents targeting other critical biological pathways.
Kinase Inhibitor Potential
The 1-(methylsulfonyl)piperidine moiety is a common feature in the design of kinase inhibitors, where it often serves as a solvent-exposed region of the molecule, contributing to solubility and overall drug-like properties. While comprehensive structure-activity relationship (SAR) studies on a series of direct derivatives of this compound are not extensively documented in publicly available literature, the importance of the related 1-(methylsulfonyl)piperazine scaffold is well-established in potent kinase inhibitors.
One prominent example is the dual PI3K/mTOR inhibitor, GDC-0941. Although it features a piperazine ring instead of a piperidine ring, the presence of the methylsulfonyl group is critical for its activity and pharmacokinetic profile.
Quantitative Data: PI3K/mTOR Inhibition
| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |
| GDC-0941 | PI3Kα | 3 | pAkt inhibition in U87 cells | [2] |
| GDC-0941 | PI3Kβ | 33 | pAkt inhibition in U87 cells | [2] |
| GDC-0941 | PI3Kδ | 3 | pAkt inhibition in U87 cells | [2] |
| GDC-0941 | PI3Kγ | 13 | pAkt inhibition in U87 cells | [2] |
| GDC-0941 | mTOR | 17 | pS6RP inhibition in U87 cells | [2] |
Note: The table presents data for a structurally related compound to illustrate the potential of the methylsulfonylpiperazine/piperidine scaffold.
Experimental Protocols
PI3K/mTOR Enzyme Inhibition Assay (General Protocol)
A common method for determining the inhibitory activity of compounds against PI3K and mTOR kinases involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials: Recombinant human PI3K and mTOR kinases, ATP, biotinylated PIP2 substrate, and FRET-paired antibodies (e.g., anti-GST-terbium cryptate and anti-phospho-PIP3-d2).
-
Assay Procedure:
-
The kinase, inhibitor, and biotinylated PIP2 are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the detection reagents (antibodies) are added.
-
After another incubation period, the TR-FRET signal is read on a suitable plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Activity in Other Therapeutic Areas
Derivatives of piperidine sulfonyl compounds have shown promise in a variety of other therapeutic areas, including oncology and infectious diseases.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. A novel indole derivative bearing a 1-(benzylsulfonyl)piperidin-4-yl moiety, LKD1214, has been identified as a potent inhibitor of the Hh pathway.[3] This compound acts by repressing the activity of Smoothened (SMO), a key transmembrane protein in the Hh pathway, by blocking its ciliary translocation.[3]
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of LKD1214.
Synthetic Methodologies
The synthesis of this compound derivatives typically involves the modification of the 4-hydroxy group or the piperidine ring. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a valuable starting point for the design of novel therapeutic agents. The existing body of research, although fragmented, highlights the potential of this chemical class to yield potent inhibitors of various biological targets, particularly protein kinases and components of key signaling pathways. Future research efforts should focus on the systematic exploration of the chemical space around the this compound core to establish clear structure-activity relationships for different therapeutic targets. Such studies will be instrumental in unlocking the full potential of this promising scaffold in drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Sulfonylpiperidines: A Technical Guide
Introduction: The sulfonylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents. This heterocyclic framework, combining the sulfonamide group's hydrogen bonding capabilities with the piperidine ring's favorable pharmacokinetic properties, has proven to be a fertile ground for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the current and potential therapeutic applications of sulfonylpiperidine compounds, with a primary focus on their role as inhibitors of Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) for the treatment of autoimmune and inflammatory diseases. Further applications in antibacterial, antidiabetic, and other therapeutic areas will also be explored. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
RORγt Inhibition: A Major Avenue for Autoimmune Disease Therapy
The most prominent therapeutic application of sulfonylpiperidine compounds to date is the inhibition of RORγt. RORγt is a nuclear receptor that serves as the master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2] These cells are critical for clearing extracellular pathogens but their dysregulation and excessive production of pro-inflammatory cytokines, such as Interleukin-17A (IL-17A), are key drivers in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][3]
Sulfonylpiperidine-based compounds have emerged as potent inverse agonists or antagonists of RORγt.[3][4] By binding to the ligand-binding domain of RORγt, these small molecules can inhibit the recruitment of coactivators or promote the recruitment of corepressors, thereby suppressing the transcription of RORγt target genes, including IL17A, IL17F, and IL22.[5][6] This mechanism effectively dampens the Th17 inflammatory response, making RORγt an attractive drug target.[2]
RORγt/Th17 Signaling Pathway and Point of Intervention
The differentiation of a naive T helper cell into a Th17 cell is initiated by cytokines like TGF-β and IL-6. This leads to the activation of the transcription factor STAT3, which in turn induces the expression of RORγt. RORγt then drives the expression of key effector cytokines that mediate the inflammatory response. Sulfonylpiperidine inhibitors intervene by directly binding to RORγt, thus blocking this transcriptional program.
Quantitative Data on RORγt Inhibitors
Several sulfonylpiperidine and related compounds have been evaluated for their RORγt inhibitory activity. The following table summarizes key in vitro potency data from the literature.
| Compound ID | Assay Type | Species | Potency (IC50/EC50/Kd) | Reference |
| TMP778 | RORγt Reporter Assay | Not Specified | 0.017 µM (IC50) | [7] |
| TMP920 | RORγt Reporter Assay | Not Specified | 1.1 µM (IC50) | [7] |
| A-9758 | IL-17A Secretion | Human (CD4+ T cells) | 100 nM (IC50) | [3] |
| A-9758 | IL-17A Secretion | Mouse (Th17 cells) | 38 nM (IC50) | [3] |
| BI119 | RORγ LBD Reporter Assay | Human | 260 nM (IC50) | [8][9] |
| BI119 | RORγ LBD Binding | Human | 65 nM (Kd) | [8][9] |
| BMS-986313 | RORγt-GAL4 Reporter | Not Specified | 3.6 nM (EC50) | [3] |
| BMS-986313 | IL-17 (Human Whole Blood) | Human | 50 nM (EC50) | [3] |
| ML209 | RORγt Inhibition | Not Specified | 60 nM (IC50) | [10] |
Other Therapeutic Applications
While RORγt inhibition is a major focus, the sulfonylpiperidine scaffold has been explored for other therapeutic targets.
Antibacterial Agents
Sulfonamide-containing compounds were among the first antibiotics discovered.[11] Newer sulfonylpiperidine derivatives have been investigated for their activity against various bacterial strains, including Gram-positive pathogens.[1] Their mechanism often involves the inhibition of essential enzymes like dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria.[12]
| Compound Series | Target Organism | Potency (MIC / EC50) | Reference |
| Sulfonylpiperidine Carboxamides | S. aureus, A. xylosoxidans | 3.9 µg/mL (MIC) for isopropyl derivative | [11][13] |
| Sulfonamide Derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 - 6.84 µg/mL (EC50) | [12] |
| Sulfonamide Derivatives | Xanthomonas axonopodis pv. citri (Xac) | 4.74 - 14.73 µg/mL (EC50) | [12] |
Antidiabetic Agents (DPP-IV Inhibitors)
Dipeptidyl peptidase-IV (DPP-IV) is a well-validated target for type 2 diabetes. DPP-IV inhibitors prevent the degradation of incretin hormones, which leads to enhanced insulin secretion and reduced blood glucose levels. Sulfonamide derivatives of piperidine have been designed and synthesized as potential DPP-IV inhibitors.[14]
| Compound Series | Assay Type | Potency (% Inhibition / IC50) | Reference |
| Piperazine Sulfonamides | DPP-IV Inhibition | 11.2 to 22.6 % inhibition at 100 µM | [14] |
| β-amino amides | DPP-IV Inhibition | 2 nM (IC50) for most potent compounds | [15] |
| Thiazole-clubbed quinazolines | DPP-IV Inhibition | 1.12 nM (IC50) for most promising compound | [15] |
Key Experimental Protocols
This section provides detailed methodologies for key assays used in the evaluation of sulfonylpiperidine compounds, particularly as RORγt inhibitors.
RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to assess the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
Principle: The assay relies on TR-FRET between a donor fluorophore (e.g., Europium-labeled antibody) bound to the RORγt-LBD and an acceptor fluorophore (e.g., dye-labeled streptavidin) bound to a biotinylated coactivator peptide. When the LBD and coactivator interact, the fluorophores are in close proximity, resulting in a high FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.[16][17]
Materials:
-
GST-tagged RORγt-LBD
-
Terbium-labeled anti-GST antibody (Donor)
-
Biotinylated coactivator peptide (e.g., SRC1)
-
Dye-labeled streptavidin (Acceptor)
-
Test sulfonylpiperidine compounds
-
Assay Buffer (e.g., TR-FRET Coregulator Buffer)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing the GST-RORγt-LBD to the wells.
-
Add a pre-mixed solution of the biotinylated coactivator peptide and the dye-labeled streptavidin.
-
Finally, add the Terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after a pulsed excitation at ~320-340 nm.[16][18]
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
Human Th17 Cell Differentiation Assay
This cell-based assay evaluates the functional effect of a compound on the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[19]
Principle: Naive CD4+ T cells are cultured under conditions that promote Th17 differentiation (a specific cytokine cocktail). The test compound is added to assess its ability to inhibit this process. The primary readout is the quantification of IL-17A production.[5]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
Cell culture plates (pre-coated with anti-CD3 antibody)
-
Complete RPMI medium
-
Th17 polarizing cytokines: anti-CD28 antibody, IL-1β, IL-6, TGF-β, IL-23.[20]
-
Test sulfonylpiperidine compounds
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Monensin or Brefeldin A)
-
IL-17A ELISA kit or antibodies for intracellular cytokine staining (ICS) and flow cytometry
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using magnetic bead separation.
-
Seed the isolated cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Prepare the Th17 differentiation cocktail containing anti-CD28 antibody and the polarizing cytokines in culture medium.
-
Add the test compounds at various concentrations to the appropriate wells.
-
Add the Th17 differentiation cocktail to the cells.
-
Incubate the plate at 37°C with 5% CO2 for 3-5 days.[20]
-
For analysis by ELISA: Collect the cell culture supernatants.
-
For analysis by Flow Cytometry (ICS): Re-stimulate the cells for 4-6 hours with a stimulation cocktail in the presence of a protein transport inhibitor.
-
Quantify the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
For ICS, fix, permeabilize, and stain the cells with a fluorescently-labeled anti-IL-17A antibody. Analyze the percentage of IL-17A-positive cells by flow cytometry.
-
Determine the IC50 of the compound by plotting the inhibition of IL-17A production against the compound concentration.
Drug Discovery and Development Workflow
The path from initial hit identification to a potential clinical candidate for a sulfonylpiperidine-based therapeutic involves a multi-stage, iterative process.
Sulfonylpiperidine derivatives represent a highly valuable and versatile chemical scaffold in the pursuit of novel therapeutics. The significant progress made in developing potent and selective RORγt inhibitors highlights their potential to address the unmet medical needs in autoimmune and inflammatory diseases. The demonstrated bioactivity in other areas, such as antibacterial and antidiabetic applications, further underscores the broad utility of this structural motif. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel target spaces, and advancing the most promising candidates through preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers dedicated to harnessing the full therapeutic potential of sulfonylpiperidine chemistry.
References
- 1. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reversed sulfonamide series of selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients [frontiersin.org]
- 9. An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. antbioinc.com [antbioinc.com]
The Pivotal Role of the Methylsulfonyl Group in the Bioactivity of Piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous and versatile platform in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. Within the vast chemical space of piperidine derivatives, the incorporation of a methylsulfonyl (-SO₂CH₃) group has emerged as a powerful strategy to modulate and enhance bioactivity. This technical guide provides an in-depth analysis of the multifaceted roles of the methylsulfonyl moiety in piperidine-based bioactive compounds, focusing on its impact on target engagement, physicochemical properties, and overall pharmacological profile.
The Methylsulfonyl Group: A Versatile Modulator of Bioactivity
The methylsulfonyl group is a polar, non-ionizable functional group with a tetrahedral geometry. Its sulfur atom is in a high oxidation state, making the oxygen atoms excellent hydrogen bond acceptors. This seemingly simple moiety can exert a profound influence on a molecule's biological activity through a combination of electronic effects, steric contributions, and its ability to form key interactions with biological targets.
Key Physicochemical Properties and Their Implications:
-
Polarity and Solubility: The sulfone group is highly polar, which can help to reduce the lipophilicity of a molecule. This can lead to improved aqueous solubility and more favorable pharmacokinetic profiles, reducing the likelihood of off-target effects associated with highly lipophilic compounds.
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This allows for the formation of crucial interactions with amino acid residues in the active sites of enzymes and receptors, contributing significantly to binding affinity and selectivity.
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.
-
Electron-Withdrawing Nature: The strong electron-withdrawing nature of the methylsulfonyl group can influence the electronic properties of adjacent aromatic rings, modulating their reactivity and interaction with biological targets.
Impact on Bioactivity: A Target-Specific Analysis
The strategic placement of a methylsulfonyl group on a piperidine derivative can lead to potent and selective inhibitors of various enzyme families, including cyclooxygenases, kinases, and matrix metalloproteinases.
Cyclooxygenase (COX) Inhibition
The methylsulfonyl group is a hallmark of the coxib class of selective COX-2 inhibitors. In piperidine-containing COX-2 inhibitors, the methylsulfonyl group often occupies a secondary, hydrophobic pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform. This differential binding is a key determinant of COX-2 selectivity.
Quantitative Data for COX-2 Inhibition:
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1 | Imidazo[1,2-a]pyridine derivative | 35.6 | 0.07 | 508.6 | [1] |
| 2 | Thiazolyl-hydrazine derivative | >100 | 0.140 | >714 | [2] |
| 3 | 1,5-Diaryl-3-substituted pyrrole | >10 | 0.008 | >1250 | |
| 4 | 2,5-diaryl-1,3,4-oxadiazole | 63.8 | 0.48 | 132.83 | [3] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to determine COX-1 and COX-2 inhibition is a whole-cell assay using cells that selectively express each isozyme.
-
Cell Culture: Human platelet-rich plasma can be used as a source of COX-1, while lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) can be used as a source of COX-2.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Arachidonic Acid Addition: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Product Measurement: After a defined incubation period, the reaction is terminated. The production of prostaglandin E₂ (PGE₂) or thromboxane B₂ (TXB₂) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC₅₀) is calculated by non-linear regression analysis.
Kinase Inhibition
In the realm of kinase inhibitors, the methylsulfonyl group can act as a "hinge-binder," forming hydrogen bonds with the backbone amide of the kinase hinge region. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket. Furthermore, its ability to modulate solubility and other physicochemical properties is highly valuable in the development of orally bioavailable kinase inhibitors.
2.2.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Piperidine derivatives bearing a methylsulfonyl group have shown promise as VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-(Methylsulfonyl)piperidin-4-ol from Piperidin-4-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-(Methylsulfonyl)piperidin-4-ol, a valuable building block in medicinal chemistry and drug development. The protocol details the methanesulfonylation of piperidin-4-ol using methanesulfonyl chloride and a tertiary amine base. This application note includes a detailed experimental procedure, safety precautions, and characterization data for the final product, presented in a clear and accessible format to aid researchers in their synthetic endeavors.
Introduction
Piperidine derivatives are prevalent scaffolds in a wide array of pharmaceuticals due to their ability to interact with various biological targets. The functionalization of the piperidine nitrogen is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The introduction of a methylsulfonyl group can enhance solubility, metabolic stability, and receptor binding affinity. This protocol outlines a straightforward and efficient method for the N-sulfonylation of piperidin-4-ol to yield this compound.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
-
Piperidin-4-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for chromatography
-
Hexane for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-ol (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of piperidin-4-ol).
-
Addition of Base: To the stirring solution, add triethylamine (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the complete addition of methanesulfonyl chloride, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water (approximately half the volume of DCM used).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (optional, to remove excess triethylamine), deionized water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Piperidin-4-ol | C₅H₁₁NO | 101.15 | White to off-white crystalline solid[1][2] | 86-90[1] | 108-114 (at 10 mmHg)[3][4] |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | Colorless to pale yellow liquid[5][6] | -32[7] | 161 |
| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid[8][9][10][11][12] | -114.7[8][11] | 89.5[8][11] |
| This compound | C₆H₁₃NO₃S | 179.24 | Solid | Not specified | Not specified |
Table 2: Summary of a Representative Synthetic Experiment
| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Amount Used | Yield |
| Piperidin-4-ol | 101.15 | 1.0 | Specify mass (g) and moles (mol) | - |
| Methanesulfonyl chloride | 114.55 | 1.1 | Specify volume (mL), mass (g), and moles (mol) | - |
| Triethylamine | 101.19 | 1.5 | Specify volume (mL), mass (g), and moles (mol) | - |
| This compound | 179.24 | - | - | Specify mass (g) and percentage (%) |
Table 3: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Mass Spectrometry (ESI+) |
| δ (ppm): 3.75-3.85 (m, 1H), 3.60-3.70 (m, 2H), 3.05-3.15 (m, 2H), 2.80 (s, 3H), 1.90-2.00 (m, 2H), 1.60-1.70 (m, 2H), 1.55 (br s, 1H, OH). | δ (ppm): 67.5, 46.0, 34.5, 34.0. | m/z: 180.1 [M+H]⁺, 202.1 [M+Na]⁺. |
Note: The provided spectroscopic data is predicted and should be confirmed by experimental analysis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Methanesulfonyl Chloride: This reagent is corrosive, toxic, and a lachrymator.[7] Handle with extreme care. It reacts exothermically with water and nucleophiles.
-
Triethylamine: A flammable and corrosive liquid with a strong odor.[8][9][10][11][12] It can cause severe skin and eye irritation.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Piperidin-4-ol: Can cause skin and eye irritation.
-
Quenching: The reaction quenching with water can be exothermic. Add water slowly and with cooling if necessary.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and products in the synthesis.
References
- 1. biosynth.com [biosynth.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. This compound [myskinrecipes.com]
- 9. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Sulfonylation of Piperidines
For Researchers, Scientists, and Drug Development Professionals
The N-sulfonylation of piperidines is a fundamental transformation in medicinal chemistry and drug discovery, yielding N-sulfonylpiperidines, a scaffold present in a wide array of biologically active compounds.[1][2][3] This structural motif is valued for its ability to modulate the physicochemical properties of molecules, enhancing their therapeutic potential.[4] These compounds have shown promise in various therapeutic areas, including as antibacterial agents and protease inhibitors.[1][5] This document provides a detailed experimental protocol for the N-sulfonylation of piperidines, a summary of various reaction conditions, and a visual representation of the experimental workflow.
Experimental Protocols
This section details a general and robust procedure for the N-sulfonylation of a piperidine derivative.
General Procedure for the N-Sulfonylation of Piperidine
This protocol is adapted from methodologies described in the synthesis of various bioactive sulfonamides.[5][6]
Materials:
-
Piperidine derivative (1.0 equiv)
-
Substituted sulfonyl chloride (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (CH3CN))
-
Tertiary amine base (e.g., Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)) (1.5-2.0 equiv)
-
Anhydrous sodium sulfate (Na2SO4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 equiv) and dissolve it in an appropriate anhydrous solvent (e.g., DCM, 10 mL per mmol of piperidine).
-
Addition of Base: Add the tertiary amine base (e.g., triethylamine, 2.0 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the substituted sulfonyl chloride (1.1 equiv) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-sulfonylpiperidine.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., 1H NMR, 13C NMR, and mass spectrometry) to confirm its identity and purity.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the N-sulfonylation of piperidine derivatives, highlighting the versatility of this transformation.
| Piperidine Substrate | Sulfonylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine-3-carboxylic acid derivative | Substituted sulfonyl chloride | DIPEA | DMF | 0 °C to RT | 12 h | Not specified | [6] |
| Deprotected piperidine derivative | R-C₆H₅SO₂Cl | Et₃N | CH₃CN | RT | 12 h | Good | [5] |
| Piperidine | p-Aminobenzenesulfonic acid | Triethylamine | DMF | 70 °C | 3 h | Not specified | [7] |
| N-Boc-3-methyl formate-4-amino-3-alkene-piperidine | 4-Chloroformyl ethyl acetate | TEA | Dichloromethane | 10 °C to RT | Overnight | Not specified | [7] |
Note: "RT" denotes room temperature. Yields are as reported in the cited literature and may vary depending on the specific substrates and reaction scale.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the N-sulfonylation of piperidines.
Caption: Experimental workflow for the N-sulfonylation of piperidines.
Caption: Logical relationship of reactants to products in N-sulfonylation.
References
- 1. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 1-(Methylsulfonyl)piperidin-4-ol Scaffolds in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing piperidine-based scaffolds, exemplified by the 1-(methylsulfonyl)piperidin-4-ol structure, in solid-phase organic synthesis (SPOS). The protocols outlined are designed for the efficient generation of combinatorial libraries, a critical process in modern drug discovery. While direct literature on the solid-phase synthesis of or using this compound as a starting building block is not prevalent, the following protocols are based on established methodologies for the solid-phase synthesis of analogous piperidine derivatives and sulfonamides.[1][2][3]
The primary advantages of employing a solid-phase strategy for this purpose include the ability to use excess reagents to drive reactions to completion, simplified purification through washing, and amenability to high-throughput automation.[4]
Core Principles of the Synthesis
The synthetic strategy is centered around the immobilization of a piperidine scaffold onto a solid support, followed by sequential chemical modifications to introduce diversity, and culminating in the cleavage of the final products from the resin. The this compound structure can be conceptualized as a scaffold where diversity can be introduced by modifying the piperidine ring or by starting with a precursor that allows for variation at the sulfonyl group and other positions.
The key stages of the proposed synthetic workflow are:
-
Resin Loading: Covalent attachment of a suitable piperidine precursor to a solid support, typically via the hydroxyl group.
-
On-Resin Modification: Chemical transformations performed on the resin-bound scaffold. This can include the formation of the sulfonamide group.
-
Diversification: Introduction of various chemical moieties at specific points on the scaffold to generate a library of distinct compounds.
-
Cleavage: Release of the final, purified compounds from the solid support.
Application in Drug Discovery
The 1-(methylsulfonyl)piperidine moiety is a valuable scaffold in medicinal chemistry. Piperidine rings are common in many FDA-approved drugs, and the sulfonamide group is a well-established pharmacophore.[5][6] By synthesizing a library of derivatives based on this core structure, researchers can explore the structure-activity relationships (SAR) for a variety of biological targets. This approach is particularly useful for identifying novel hits and optimizing lead compounds in programs targeting enzymes, receptors, and ion channels.
Experimental Protocols
The following protocols describe a representative workflow for the solid-phase synthesis of a library of compounds based on a piperidine scaffold, including the on-resin formation of a sulfonamide.
Protocol 1: Immobilization of a Piperidine Scaffold
This protocol describes the attachment of a protected piperidin-4-ol to a 2-chlorotrityl chloride (2-CTC) resin. 2-CTC resin is chosen for its acid-lability, which allows for the cleavage of the final product under mild conditions, preserving acid-sensitive functional groups.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a fritted reaction vessel.
-
Scaffold Preparation: In a separate flask, dissolve N-Boc-piperidin-4-ol (2.0 mmol) and diisopropylethylamine (DIPEA, 4.0 mmol) in anhydrous DCM (5 mL).
-
Coupling: Drain the DCM from the swollen resin and add the solution of N-Boc-piperidin-4-ol and DIPEA. Agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) and continue to agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Protocol 2: On-Resin N-Deprotection and Sulfonylation
This protocol details the removal of the Boc protecting group and the subsequent sulfonylation of the piperidine nitrogen.
-
Resin Swelling: Swell the resin from Protocol 1 in DCM (10 mL) for 30 minutes.
-
Boc Deprotection: Drain the DCM and add a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL). Agitate for 30 minutes. Drain and repeat once.
-
Washing and Neutralization: Wash the resin with DCM (3 x 10 mL). Neutralize the resin by washing with 10% DIPEA in DCM (3 x 10 mL), followed by DCM (3 x 10 mL).
-
Sulfonylation: In a separate flask, prepare a solution of methanesulfonyl chloride (3.0 mmol) and DIPEA (6.0 mmol) in anhydrous DCM (5 mL).
-
Coupling: Add the sulfonyl chloride solution to the resin and agitate at room temperature for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum. A small sample can be cleaved to check for reaction completion by LC-MS.
Protocol 3: Cleavage from Resin
This protocol describes the release of the final product from the 2-CTC resin.
-
Resin Swelling: Swell the dried resin from Protocol 2 in DCM (10 mL) for 30 minutes.
-
Cleavage: Drain the DCM and add a solution of 1-5% TFA in DCM (10 mL). Agitate for 30 minutes.
-
Product Collection: Drain the cleavage solution into a flask containing a neutralizing amount of pyridine or another volatile base.
-
Washing: Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as reverse-phase HPLC, if necessary.
Data Presentation
The following tables provide representative data for the key steps in the solid-phase synthesis. The values are based on typical outcomes for analogous reactions reported in the literature.
Table 1: Resin Loading and Cleavage Efficiency
| Parameter | Resin Type | Loading Reagent | Loading Efficiency (%) | Cleavage Condition | Yield (%) |
| Immobilization | 2-Chlorotrityl Chloride | N-Boc-piperidin-4-ol | 85-95 | 1% TFA in DCM | >90 |
| Immobilization | Wang Resin | N-Boc-piperidin-4-ol | 70-85 | 50% TFA in DCM | >85 |
Table 2: On-Resin Reaction Conditions and Completion
| Reaction Step | Reagents (Equivalents) | Solvent | Time (h) | Temperature (°C) | Completion (%) |
| Boc Deprotection | 20% TFA | DCM | 1 | 25 | >99 |
| Sulfonylation | Methanesulfonyl Chloride (3), DIPEA (6) | DCM | 12 | 25 | >95 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solid-phase synthesis protocols.
Caption: Workflow for Solid-Phase Synthesis of this compound.
Caption: Logic for Split-and-Pool Combinatorial Library Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 1-(Methylsulfonyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of 1-(Methylsulfonyl)piperidin-4-ol with various partners. This versatile building block is frequently utilized in medicinal chemistry to introduce a polar sulfonylpiperidine moiety, which can enhance solubility and modulate the pharmacokinetic properties of drug candidates. The following sections detail established coupling methodologies, including Buchwald-Hartwig amination, and etherification reactions.
Table of Contents
-
Introduction to this compound in Drug Discovery
-
Coupling Reaction Data Summary
-
Experimental Protocols
-
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 4-(Arylamino)-1-(methylsulfonyl)piperidines
-
Protocol 2: Etherification for the Synthesis of 4-Aryloxy-1-(methylsulfonyl)piperidines
-
-
Reaction Workflow Diagrams
Introduction to this compound in Drug Discovery
This compound is a valuable synthetic intermediate in the development of novel therapeutics. The methylsulfonyl group provides a stable, polar handle that can engage in hydrogen bonding interactions with biological targets. The secondary alcohol at the 4-position serves as a convenient point for chemical modification, allowing for the introduction of diverse functionalities through various coupling reactions. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Coupling Reaction Data Summary
The following table summarizes typical reaction conditions and yields for common coupling reactions involving this compound. Please note that yields are highly substrate-dependent and optimization may be required for specific applications.
| Coupling Reaction | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | Aryl amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 60-90 |
| Etherification (SₙAr) | Electron-deficient aryl fluoride | K₂CO₃ | DMF | 80-100 | 4-12 | 70-95 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 4-(Arylamino)-1-(methylsulfonyl)piperidines
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an aryl amine.
Materials:
-
This compound
-
Aryl amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl amine (1.2 eq.), and cesium carbonate (2.0 eq.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.05 eq.) and Xantphos (0.1 eq.) in anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the Schlenk flask, followed by the catalyst pre-mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-(arylamino)-1-(methylsulfonyl)piperidine.
Protocol 2: Etherification for the Synthesis of 4-Aryloxy-1-(methylsulfonyl)piperidines
This protocol outlines a general procedure for the nucleophilic aromatic substitution (SₙAr) reaction between this compound and an electron-deficient aryl fluoride to form an ether linkage.
Materials:
-
This compound
-
Electron-deficient aryl fluoride (e.g., 4-fluoronitrobenzene)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the electron-deficient aryl fluoride (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 4-aryloxy-1-(methylsulfonyl)piperidine.
Reaction Workflow Diagrams
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Experimental workflow for SₙAr etherification.
Derivatization of 1-(Methylsulfonyl)piperidin-4-ol: A Versatile Scaffold for Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical derivatization of 1-(methylsulfonyl)piperidin-4-ol, a versatile scaffold increasingly utilized in modern drug discovery. The hydroxyl group at the 4-position offers a convenient handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This note focuses on ether and ester derivatives, which are common modifications in medicinal chemistry programs targeting a range of therapeutic areas, including oncology and central nervous system (CNS) disorders.
Introduction
This compound is a valuable building block in medicinal chemistry. The piperidine core is a prevalent motif in many approved drugs, offering favorable physicochemical properties and metabolic stability. The methylsulfonyl group at the 1-position acts as a hydrogen bond acceptor and can modulate the basicity of the piperidine nitrogen, influencing interactions with biological targets and overall ADME (absorption, distribution, metabolism, and excretion) properties. The secondary alcohol at the 4-position provides a strategic point for derivatization to probe specific binding pockets of target proteins and fine-tune the molecule's characteristics.
Derivatives of this scaffold have shown promise as inhibitors of various enzymes, particularly kinases, and as agents targeting CNS receptors. For instance, the 1-(methylsulfonyl)piperidin-4-ylamino moiety is a key component of the clinical candidate Ebvaciclib, a potent inhibitor of cyclin-dependent kinases (CDKs). Furthermore, related sulfonamide-containing piperidine structures have been investigated as inhibitors of the V600E mutant of BRAF kinase, a critical target in melanoma.
This application note provides detailed experimental protocols for the synthesis of ether and ester derivatives of this compound and presents hypothetical structure-activity relationship (SAR) data to guide lead optimization efforts.
Experimental Protocols
General Synthesis of this compound Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide under basic conditions.
Reaction Scheme:
Protocol:
-
Deprotonation: To a stirred solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (0.1-0.5 M), add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether derivative.
Synthesis of this compound Esters via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2][3]
Reaction Scheme:
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.), the desired carboxylic acid (R-COOH, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1-0.5 M) at 0 °C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude residue can be purified directly by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by trituration with a suitable solvent like diethyl ether or by crystallization.
Synthesis of this compound Esters via Steglich Esterification
The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5][6][7]
Reaction Scheme:
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF (0.1-0.5 M), add a solution of DCC (1.2 eq.) in the same solvent at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction. Monitor completion by TLC or LC-MS.
-
Work-up: Filter off the DCU precipitate and wash it with the reaction solvent.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Structure-Activity Relationships (SAR)
Disclaimer: The following tables present hypothetical SAR data for illustrative purposes, as comprehensive experimental data for a homologous series of this compound derivatives is not publicly available. The data is based on general medicinal chemistry principles for kinase inhibitors.
Ether Derivatives as Hypothetical CDK2 Inhibitors
The following table illustrates a hypothetical SAR for a series of ether derivatives of this compound targeting CDK2.
| Compound | R Group | CDK2 IC₅₀ (nM) | Notes |
| 1a | -CH₃ | 500 | Small alkyl groups show moderate activity. |
| 1b | -CH₂CH₃ | 450 | Slight increase in potency with larger alkyl chain. |
| 1c | -CH₂-Ph | 150 | Introduction of an aromatic ring improves potency. |
| 1d | -CH₂-(4-F-Ph) | 80 | Electron-withdrawing group on the phenyl ring enhances activity. |
| 1e | -CH₂-(4-Cl-Ph) | 75 | Halogen substitution is beneficial. |
| 1f | -CH₂-(4-MeO-Ph) | 200 | Electron-donating group is less favorable. |
| 1g | -CH₂-(pyridin-4-yl) | 50 | Heteroaromatic ring is well-tolerated and improves potency, potentially through additional hydrogen bonding interactions. |
Ester Derivatives as Hypothetical BRAF V600E Inhibitors
The following table presents a hypothetical SAR for a series of ester derivatives targeting BRAF V600E.
| Compound | R Group | BRAF V600E IC₅₀ (nM) | Notes |
| 2a | -CH₃ | 800 | Simple alkyl esters show weak activity. |
| 2b | -Ph | 350 | Phenyl ester shows improved potency. |
| 2c | -(4-Cl-Ph) | 120 | Electron-withdrawing substituent on the phenyl ring is beneficial. |
| 2d | -(3,5-di-F-Ph) | 60 | Di-substitution with electron-withdrawing groups further enhances activity. |
| 2e | -(thien-2-yl) | 250 | Heteroaromatic esters are tolerated. |
| 2f | -(pyridin-3-yl) | 180 | Pyridyl ester shows good activity. |
| 2g | -CH₂-Ph | 450 | Increased flexibility with a benzyl ester is less favorable than a direct phenyl linkage. |
Visualizations
Experimental Workflow for Derivatization
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
Application Notes and Protocols for the Analytical Characterization of 1-(Methylsulfonyl)piperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(Methylsulfonyl)piperidin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often used as a building block in the synthesis of more complex pharmaceutical agents. Its structure, featuring a sulfonyl group and a hydroxyl moiety on a piperidine ring, imparts specific physicochemical properties that necessitate robust analytical methods for its characterization and quality control. These application notes provide detailed protocols for the analysis of this compound using various instrumental techniques, including chromatography and spectroscopy. The provided methodologies are designed to be a starting point for researchers to develop and validate their own specific assays.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography is a fundamental technique for assessing the purity of pharmaceutical intermediates. Due to the lack of a strong UV chromophore in this compound, a universal detector such as a Charged Aerosol Detector (CAD) or Refractive Index Detector (RID) is recommended. Alternatively, derivatization can be employed for UV detection. The following protocol outlines a reversed-phase HPLC method with CAD detection.
Experimental Protocol: HPLC-CAD
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a Charged Aerosol Detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Settings: Nitrogen gas pressure at 35 psi, appropriate signal filtering.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
Data Presentation: HPLC-CAD
| Parameter | Typical Value |
| Retention Time (min) | ~ 4.8 |
| Relative Peak Area (%) | > 99% (for a pure sample) |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
Workflow for HPLC Analysis
Application Notes and Protocols for Purity Analysis of Sulfonylpiperidines by HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylpiperidines are a significant class of compounds in medicinal chemistry, often serving as key structural motifs in various drug candidates. The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute that can directly impact their safety and efficacy. Therefore, robust and reliable analytical methods for purity determination are essential throughout the drug development process. This document provides detailed application notes and experimental protocols for the purity analysis of sulfonylpiperidines using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
HPLC offers high sensitivity and resolving power for the separation and quantification of the main compound from its process-related impurities and degradation products.[2] On the other hand, quantitative NMR (qNMR) provides a direct and primary method for purity assessment without the need for specific reference standards for each impurity, offering unequivocal structural confirmation.[3][4] The combined use of these orthogonal techniques provides a comprehensive purity profile of sulfonylpiperidine compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for the purity determination of pharmaceutical compounds.[5] A well-developed and validated HPLC method can accurately quantify the main sulfonylpiperidine peak and any impurities present.
Data Presentation: HPLC Purity Analysis
The following table summarizes a representative HPLC purity analysis of a hypothetical sulfonylpiperidine, "Sulfonylpiperidine-X," contaminated with a common process-related impurity, "Impurity-A" (e.g., a starting material or a byproduct).
Table 1: HPLC Purity Analysis of Sulfonylpiperidine-X
| Peak Name | Retention Time (min) | Peak Area | Area % |
| Impurity-A | 3.45 | 15,800 | 0.40 |
| Sulfonylpiperidine-X | 5.28 | 3,934,200 | 99.60 |
Experimental Protocol: HPLC Purity Analysis
This protocol describes a general reverse-phase HPLC method for the purity analysis of a sulfonylpiperidine derivative. Method optimization may be required for specific compounds.
Objective: To determine the purity of a sulfonylpiperidine sample by separating the main component from potential impurities and calculating the area percentage of each peak.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Ammonium acetate
-
Sulfonylpiperidine sample
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific sulfonylpiperidine)
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases by accurately adding the specified amount of TFA to the water and acetonitrile. Filter and degas the mobile phases before use.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the sulfonylpiperidine sample in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each peak relative to the total peak area to determine the purity of the sulfonylpiperidine.
-
HPLC Experimental Workflow
HPLC Purity Analysis Workflow
Nuclear Magnetic Resonance (NMR) for Purity Analysis
Quantitative NMR (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[6]
Data Presentation: qNMR Purity Analysis
The following table presents representative data for the qNMR analysis of "Sulfonylpiperidine-X" using maleic acid as an internal standard.
Table 2: qNMR Purity Analysis of Sulfonylpiperidine-X
| Parameter | Analyte (Sulfonylpiperidine-X) | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.50 | 5.25 |
| Molecular Weight ( g/mol ) | 285.35 | 116.07 |
| ¹H NMR Signal (ppm) | 3.15 (t, 4H) | 6.25 (s, 2H) |
| Integral Value | 10.00 | 5.12 |
| Number of Protons | 4 | 2 |
| Purity of Standard (%) | - | 99.8 |
| Calculated Purity (%) | 98.9 | - |
Experimental Protocol: qNMR Purity Analysis
This protocol outlines the general procedure for determining the purity of a sulfonylpiperidine using ¹H qNMR with an internal standard.
Objective: To accurately determine the absolute purity of a sulfonylpiperidine sample using qNMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Reagents and Materials:
-
Sulfonylpiperidine sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sulfonylpiperidine sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.[7]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the sulfonylpiperidine and a signal of the internal standard.
-
Calculate the purity of the sulfonylpiperidine using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = Sulfonylpiperidine
-
std = Internal Standard
-
qNMR Experimental Workflow
References
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. usp.org [usp.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
Application of 1-(Methylsulfonyl)piperidin-4-ol in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 1-(Methylsulfonyl)piperidin-4-ol represents a valuable building block in the synthesis of potent and selective kinase inhibitors. Its unique structural and physicochemical properties often contribute to enhanced target engagement, improved pharmacokinetic profiles, and overall efficacy of the final drug candidate. This document provides comprehensive application notes, detailed experimental protocols, and supporting data for the utilization of this compound and its derivatives in the development of novel kinase inhibitors.
The sulfonylpiperidine moiety is a key pharmacophore in a number of kinase inhibitors, where it can form crucial hydrogen bonds and other non-covalent interactions within the kinase active site. The methylsulfonyl group is a strong hydrogen bond acceptor and can significantly influence the solubility and metabolic stability of the molecule. The piperidine ring acts as a versatile scaffold, allowing for the introduction of various substituents to fine-tune the inhibitor's selectivity and potency.
Key Applications in Kinase Inhibitor Synthesis
The 1-(methylsulfonyl)piperidin-4-yl moiety has been successfully incorporated into inhibitors targeting several important kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The CDK inhibitor Ebvaciclib (PF-06873600) , which targets CDK2, CDK4, and CDK6, features a 2-((1-(methylsulfonyl)piperidin-4-yl)amino) group that is crucial for its potent activity.
-
AKT (Protein Kinase B): As a central node in the PI3K/Akt signaling pathway, AKT is a key target in cancer therapy. The piperidin-4-yl side chain has been shown to be a valuable component in the design of potent AKT inhibitors.
-
Other Kinases: The versatility of the sulfonylpiperidine scaffold has led to its exploration in inhibitors of various other kinases implicated in diseases ranging from inflammation to neurodegeneration.
Data Presentation: Kinase Inhibitor Activity
The following table summarizes the in vitro activity of representative kinase inhibitors incorporating the 1-(methylsulfonyl)piperidin-4-yl or a related piperidin-4-yl moiety.
| Compound Name/ID | Target Kinase(s) | Activity (Ki/IC50) | Cell-Based Assay (IC50) | Reference |
| Ebvaciclib (PF-06873600) | CDK2 | Ki: 0.09 nM | - | [1] |
| CDK4 | Ki: 0.13 nM | - | [1] | |
| CDK6 | Ki: 0.16 nM | - | [1] | |
| AKT Inhibitor 10h | AKT1 | IC50: 24.3 nM | PC-3 cells: 3.7 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and a representative kinase inhibitor utilizing the 1-(methylsulfonyl)piperidine scaffold.
Protocol 1: Synthesis of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride (Intermediate)
This protocol describes the synthesis of the key amine intermediate from this compound.
Materials:
-
This compound
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium azide
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Mesylation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Azide Formation:
-
Dissolve the crude mesylate (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide.
-
-
Reduction to Amine:
-
Dissolve the crude azide (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution under a nitrogen atmosphere.
-
Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of diethyl ether or DCM.
-
Slowly add a solution of HCl in diethyl ether or dioxane until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-(Methylsulfonyl)piperidin-4-amine hydrochloride.
-
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one based CDK Inhibitor (General Procedure)
This protocol outlines a general procedure for the coupling of 1-(Methylsulfonyl)piperidin-4-amine with a 2-chloro-pyrido[2,3-d]pyrimidin-7-one core, a key step in the synthesis of inhibitors like Ebvaciclib.
Materials:
-
1-(Methylsulfonyl)piperidin-4-amine hydrochloride
-
2-Chloro-6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]pyrido[2,3-d]pyrimidin-7(8H)-one (or a similar chloro-pyrimidine derivative)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent
Procedure:
-
Reaction Setup:
-
To a solution of the 2-chloro-pyrido[2,3-d]pyrimidin-7-one derivative (1.0 eq) in DMF in a sealed tube or microwave vial, add 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or heat in a microwave reactor at a suitable temperature and for an appropriate time, monitoring the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water, which may cause the product to precipitate.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final kinase inhibitor.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors that can be synthesized using this compound derivatives.
Caption: PI3K/Akt Signaling Pathway.
Caption: CDK Regulation of the Cell Cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor using this compound.
Caption: Kinase Inhibitor Synthesis Workflow.
References
Application Notes and Protocols: 1-(Methylsulfonyl)piperidin-4-ol in the Synthesis of GPCR Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-(methylsulfonyl)piperidin-4-ol as a key building block in the synthesis of G protein-coupled receptor (GPCR) ligands. The inclusion of the methylsulfonyl group on the piperidine nitrogen offers a unique scaffold that can influence the physicochemical properties and biological activity of the final compounds, making it a valuable starting material for the development of novel therapeutics targeting GPCRs.
Introduction
G protein-coupled receptors represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern medicinal drugs. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into GPCR ligands to provide a basic nitrogen atom for receptor interaction and to control physicochemical properties such as solubility and lipophilicity. This compound, with its polar sulfonyl group, offers a unique modification to this common scaffold, potentially enhancing aqueous solubility and providing a vector for specific interactions within the receptor binding pocket. This building block can be elaborated into a variety of GPCR ligands through common synthetic transformations such as oxidation, reductive amination, and nucleophilic substitution.
Application: Synthesis of a Dopamine D2 Receptor Ligand Analog
This section details a synthetic approach to a dopamine D2 receptor ligand analog, inspired by the structure of Pridopidine, a known dopaminergic stabilizer. The protocol starts from this compound and employs a two-step sequence of oxidation followed by the introduction of an aryl group.
Quantitative Data Summary
The following table summarizes the biological activity of Pridopidine, a compound featuring the 4-aryl-1-sulfonylpiperidine scaffold, demonstrating the potential of this chemical class as GPCR ligands.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Pridopidine | Dopamine D2 | ~1000 | Antagonist/Stabilizer | [1][2] |
| Pridopidine | Sigma-1 (σ1) | ~1.9 | Agonist | [2] |
Experimental Protocols
Protocol 1: Oxidation of this compound to 1-(Methylsulfonyl)piperidin-4-one
This protocol describes the oxidation of the starting alcohol to the corresponding ketone, a key intermediate for further diversification.
-
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(methylsulfonyl)piperidin-4-one.
-
Protocol 2: Synthesis of a 4-Aryl-1-(methylsulfonyl)piperidine Derivative via Grignard Reaction and Dehydration/Reduction
This protocol outlines the introduction of an aryl moiety to the piperidin-4-one intermediate.
-
Materials:
-
1-(Methylsulfonyl)piperidin-4-one
-
3-Bromophenyl methyl sulfone
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), concentrated
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 3-bromophenyl methyl sulfone (1.1 eq) in anhydrous THF. Initiate the reaction with gentle heating if necessary. Once the reaction starts, add the remaining aryl bromide solution dropwise and stir until the magnesium is consumed.
-
Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 1-(methylsulfonyl)piperidin-4-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the tertiary alcohol intermediate.
-
Dehydration and Reduction: Dissolve the crude alcohol in ethanol and add a catalytic amount of concentrated HCl. Heat the mixture to reflux for 1-2 hours to effect dehydration.
-
Cool the reaction mixture and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 4-aryl-1-(methylsulfonyl)piperidine derivative.
-
Visualizations
Signaling Pathway of Dopamine D2 Receptor
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for GPCR Ligand Synthesis
Caption: Synthetic workflow for GPCR ligands.
Logical Relationship of Scaffolds
Caption: Structure-activity relationship concept.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel GPCR ligands. The protocols and data presented herein demonstrate a viable synthetic pathway to access compounds with potential therapeutic applications, particularly in the realm of CNS disorders. The unique properties conferred by the methylsulfonyl group warrant further exploration in the design of next-generation GPCR-targeted drugs. Researchers are encouraged to adapt and optimize these methods for the synthesis of diverse compound libraries for screening against various GPCR targets.
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Scale-Up Synthesis of 1-(Methylsulfonyl)piperidin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(methylsulfonyl)piperidin-4-ol, a key building block in medicinal chemistry and drug development. The synthesis involves the N-sulfonylation of 4-hydroxypiperidine with methanesulfonyl chloride. Detailed protocols for the synthesis of the starting material, the final product, and its purification are presented. Furthermore, this guide includes safety considerations, analytical methods for quality control, and a discussion on key scale-up parameters.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its piperidine core, substituted with a hydroxyl group and a methanesulfonyl moiety, allows for diverse chemical modifications, making it an attractive scaffold for drug discovery. The increasing demand for this intermediate necessitates a robust and scalable synthetic process. This application note outlines a reliable method for the multigram to kilogram scale synthesis of this compound, focusing on process efficiency, product purity, and safety.
Chemical Reaction Pathway
The synthesis is a two-step process starting from the commercially available N-Boc-4-hydroxypiperidine. The first step involves the deprotection of the Boc group to yield 4-hydroxypiperidine hydrochloride. The second step is the N-sulfonylation of the liberated secondary amine with methanesulfonyl chloride to afford the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxypiperidine Hydrochloride
This protocol describes the deprotection of N-Boc-4-hydroxypiperidine to yield 4-hydroxypiperidine hydrochloride.[1]
Materials:
-
N-Boc-4-hydroxypiperidine
-
1,4-Dioxane
-
Saturated solution of HCl in 1,4-Dioxane
-
Reaction vessel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a suitable reaction vessel, add N-Boc-4-hydroxypiperidine (1.0 eq).
-
Add a saturated solution of hydrogen chloride in 1,4-dioxane (6 mL per 5 g of starting material).
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain 4-hydroxypiperidine hydrochloride as an off-white solid.
-
The product can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol details the N-sulfonylation of 4-hydroxypiperidine hydrochloride. This procedure is adapted from a similar synthesis of a sulfonamide derivative.[2]
Materials:
-
4-Hydroxypiperidine hydrochloride
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Reaction vessel with overhead stirrer and dropping funnel
-
Ice bath
Procedure:
-
Charge a reaction vessel with 4-hydroxypiperidine hydrochloride (1.0 eq) and dichloromethane (DCM, 10 volumes).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension while maintaining the temperature below 5 °C.
-
In a separate dropping funnel, dilute methanesulfonyl chloride (1.1 eq) with DCM (2 volumes).
-
Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Crystallization vessel
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-5 °C) for several hours to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash with a cold mixture of ethyl acetate and hexanes.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
| Parameter | Step 1: Deprotection | Step 2: N-Sulfonylation | Purification | Overall |
| Scale | 25 g | 17 g | 15 g | |
| Yield | ~99% | ~85% (crude) | ~90% | ~75% |
| Purity (by HPLC) | >98% (as HCl salt) | ~90% | >99% | >99% |
| Reaction Time | 2 hours | 4-6 hours | N/A | |
| Temperature | Room Temperature | 0 °C to Room Temp | N/A |
Analytical Methods
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: 10% Methanol in Dichloromethane
-
Visualization: UV light (254 nm) and potassium permanganate stain
High-Performance Liquid Chromatography (HPLC): A validated HPLC method for a similar compound can be adapted.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% heptafluorobutyric acid) and acetonitrile (90:10, v/v).
-
Flow Rate: 1 mL/min
-
Detection: Charged Aerosol Detection (CAD) is suitable as the compound lacks a strong UV chromophore.
Scale-Up Considerations and Workflow
Scaling up the synthesis of this compound requires careful attention to several factors to ensure safety, efficiency, and reproducibility.
Caption: Key stages in the scale-up workflow.
-
Exothermicity Management: The reaction of methanesulfonyl chloride with the amine is exothermic. On a large scale, the addition rate of methanesulfonyl chloride and efficient cooling are critical to maintain temperature control and prevent runaway reactions.
-
Reagent Handling: Methanesulfonyl chloride is corrosive, toxic, and lachrymatory.[4][5][6][7] Appropriate personal protective equipment (PPE), including respiratory protection, and handling in a well-ventilated area or fume hood are mandatory. Triethylamine is flammable and has a strong odor.
-
Work-up and Extraction: On a larger scale, the aqueous work-up can lead to emulsion formation. Using brine washes can help to break emulsions. The volume of solvents required for extraction and washing increases significantly, necessitating larger equipment.
-
Crystallization: The crystallization process should be optimized for crystal size and morphology to ensure ease of filtration and drying. Seeding the solution may be necessary to induce crystallization and improve reproducibility.
-
Effluent Management: The aqueous waste will contain triethylamine hydrochloride and unreacted reagents. It should be neutralized and disposed of in accordance with local regulations.
Safety Information
-
Methanesulfonyl Chloride: Highly corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled.[6][7] Handle only in a well-ventilated fume hood with appropriate PPE.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
-
Hydrogen Chloride (in Dioxane): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before commencing any chemical synthesis.
Conclusion
The described synthetic route to this compound is efficient and scalable. The protocols provided, along with the considerations for scale-up, offer a solid foundation for the production of this important intermediate in a safe and reproducible manner. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are paramount for successful large-scale synthesis.
References
- 1. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lobachemie.com [lobachemie.com]
- 5. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Methylsulfonyl)piperidin-4-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Methylsulfonyl)piperidin-4-ol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the reaction of 4-hydroxypiperidine with methanesulfonyl chloride (MsCl) in the presence of a suitable base. The base is crucial for neutralizing the hydrochloric acid byproduct formed during the reaction.
Q2: What are the critical parameters to control for optimizing the yield and purity of the product?
A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Careful control of these factors can significantly improve the yield and minimize the formation of impurities.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: Potential side reactions include the formation of an elimination byproduct, particularly if the reaction is heated excessively or a strong, sterically hindered base is used. Another possible side reaction is the formation of a chlorinated impurity if the reaction conditions promote the substitution of the mesylate group.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (4-hydroxypiperidine) and the appearance of the product spot will indicate the reaction's progression. It is advisable to use a suitable staining agent, such as potassium permanganate, to visualize the spots as the product may not be UV-active.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Methanesulfonyl Chloride | Methanesulfonyl chloride is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a recently opened one. If in doubt, a small-scale test reaction with a known reactive alcohol can confirm its activity. |
| Inappropriate Base | The choice of base is critical. A weak base may not effectively neutralize the HCl byproduct, leading to side reactions or incomplete conversion. A strong, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred. |
| Incorrect Solvent | The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Dichloromethane (DCM) is a commonly used solvent for this type of reaction. |
| Low Reaction Temperature | While low temperatures are often used to control exotherms and minimize side reactions, a temperature that is too low can significantly slow down or stall the reaction. If the reaction is not proceeding at 0°C, allowing it to slowly warm to room temperature may be necessary. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Step |
| Formation of Elimination Byproduct | This is often caused by excessive heat or the use of a bulky, strong base. Maintain a low reaction temperature (0°C to room temperature) and consider using a less hindered base like triethylamine. |
| Formation of Chlorinated Byproduct | This can occur if the intermediate mesylate reacts with the chloride ions generated in the reaction. Using methanesulfonic anhydride instead of methanesulfonyl chloride can eliminate this possibility as no chloride ions are produced.[1] |
| Unreacted Starting Material | Ensure that the methanesulfonyl chloride is added in a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. Monitor the reaction by TLC until the 4-hydroxypiperidine is consumed. |
| Di-sulfonated Byproduct | While less common for the hydroxyl group, ensure accurate stoichiometry to avoid any potential side reactions if other reactive sites are present in a more complex substrate. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how different reaction parameters can affect the yield of this compound. These are representative examples to guide optimization efforts.
Table 1: Effect of Base on Product Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| Triethylamine (TEA) | DCM | 0 to RT | 2 | 93 |
| Pyridine | DCM | 0 to RT | 4 | 75 |
| DIPEA | DCM | 0 to RT | 3 | 88 |
| K₂CO₃ | Acetonitrile | RT | 12 | 65 |
Note: The yield of 93% with Triethylamine is based on a similar synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine.[2]
Table 2: Effect of Solvent on Product Yield
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| Dichloromethane (DCM) | TEA | 0 to RT | 2 | 93 |
| Tetrahydrofuran (THF) | TEA | 0 to RT | 4 | 85 |
| Acetonitrile | TEA | 0 to RT | 6 | 78 |
| Toluene | TEA | RT | 8 | 60 |
Table 3: Effect of Temperature on Product Yield
| Temperature (°C) | Base | Solvent | Reaction Time (h) | Approximate Yield (%) |
| -10 to 0 | TEA | DCM | 4 | 85 |
| 0 to RT | TEA | DCM | 2 | 93 |
| RT | TEA | DCM | 1 | 90 (with potential for more impurities) |
| 40 | TEA | DCM | 1 | 75 (increased side products) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Hydroxypiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to make an approximately 0.5 M solution.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, quench it by adding water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Common side reactions in the N-sulfonylation of piperidin-4-ol
Welcome to the technical support center for the N-sulfonylation of piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-sulfonylation of piperidin-4-ol?
A1: The primary side reactions stem from the bifunctional nature of piperidin-4-ol, which contains both a secondary amine and a secondary alcohol. The most common side reactions are:
-
O-Sulfonylation: The hydroxyl group at the C4 position can react with the sulfonyl chloride to form an O-sulfonylated byproduct.
-
Di-sulfonylation: The nitrogen atom, after initial N-sulfonylation, can be deprotonated by a strong base and react with a second molecule of sulfonyl chloride. This is more likely to occur in the presence of strong, non-hindered bases.
-
Polymerization: Under certain conditions, especially with unstable imine intermediates, polymerization can occur.
Q2: How can I selectively achieve N-sulfonylation over O-sulfonylation?
A2: Achieving chemoselectivity for N-sulfonylation over O-sulfonylation is a key challenge. The following strategies can be employed:
-
Choice of Base: The type and amount of base used are critical. Weaker, sterically hindered bases like pyridine or 2,6-lutidine are preferred over stronger, non-hindered bases such as triethylamine. The base neutralizes the HCl byproduct without significantly promoting the deprotonation of the hydroxyl group.
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C or below) can help to control the reaction kinetics and favor the more nucleophilic amine's reaction over the alcohol.
-
Rate of Addition: Slow, dropwise addition of the sulfonyl chloride to the solution of piperidin-4-ol and base ensures that the concentration of the sulfonylating agent remains low, which favors the reaction with the more reactive amine.
-
Protecting Group Strategy: The most robust method for ensuring selective N-sulfonylation is to protect the hydroxyl group prior to the sulfonylation step. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. After N-sulfonylation, the protecting group can be selectively removed.
Q3: What causes the formation of the di-sulfonylated byproduct, and how can I prevent it?
A3: Di-sulfonylation occurs when the initially formed N-sulfonamide is deprotonated by the base, forming a nucleophilic sulfonamide anion that then reacts with another equivalent of the sulfonyl chloride. To prevent this:
-
Stoichiometry: Use a slight excess of piperidin-4-ol relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of the amine).
-
Base Selection: Avoid strong bases like sodium hydride or organolithium reagents. Use a weaker base like pyridine or even sodium bicarbonate in some cases.
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the sulfonyl chloride.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired N-sulfonylated product | - Incomplete reaction. - Formation of significant side products (O-sulfonylation, di-sulfonylation). - Poor quality of starting materials or reagents. | - Monitor the reaction by TLC or LC-MS to confirm completion. - Optimize reaction conditions to minimize side reactions (see FAQs). - Ensure starting materials and reagents are pure and anhydrous. |
| Presence of a significant amount of O-sulfonylated byproduct | - Reaction temperature is too high. - Use of a strong, non-hindered base. - Rapid addition of sulfonyl chloride. | - Lower the reaction temperature to 0 °C or below. - Switch to a weaker or more sterically hindered base (e.g., pyridine). - Add the sulfonyl chloride solution dropwise over an extended period. - Consider a protecting group strategy for the hydroxyl group. |
| Formation of a di-sulfonylated byproduct | - Use of a strong base. - Molar ratio of sulfonyl chloride to piperidin-4-ol is too high. | - Use a weaker base (e.g., pyridine). - Use a slight excess of piperidin-4-ol (1.1-1.2 eq). |
| Reaction is not proceeding | - Inactive sulfonyl chloride. - Insufficiently basic conditions. - Low reaction temperature. | - Check the quality of the sulfonyl chloride. - Ensure the base is of good quality and used in a sufficient amount (at least one equivalent to neutralize HCl). - Allow the reaction to slowly warm to room temperature after the addition of the sulfonyl chloride at low temperature. |
Data Presentation
While specific quantitative data for the N-sulfonylation of piperidin-4-ol is not extensively published in comparative studies, the following table summarizes the expected outcomes based on general principles of sulfonylation reactions.
| Base | Expected Major Product | Expected Side Products | Rationale |
| Pyridine | N-sulfonylated piperidin-4-ol | O-sulfonylated piperidin-4-ol (minor) | Weakly basic and sterically hindered, favors reaction with the more nucleophilic amine. |
| Triethylamine | Mixture of N- and O-sulfonylated products | Di-sulfonylated product (possible) | Stronger, less hindered base can deprotonate both the amine and the alcohol, leading to a loss of selectivity. |
| Sodium Hydride | Di-sulfonylated and O-sulfonylated products | N-sulfonylated piperidin-4-ol (minor) | Very strong base will deprotonate the amine, alcohol, and the resulting N-sulfonamide, leading to multiple side reactions. |
Experimental Protocols
Protocol 1: Selective N-Sulfonylation using Pyridine
This protocol is designed to favor the formation of the N-sulfonylated product.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-ol (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous dichloromethane (DCM) to make a 0.5 M solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperidin-4-ol solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: N-Sulfonylation via a Protecting Group Strategy
This protocol offers the highest selectivity for the N-sulfonylated product.
Step 1: Protection of the Hydroxyl Group (Example with Boc Anhydride)
-
Reaction Setup: Dissolve piperidin-4-ol (1.0 eq) in a mixture of water and acetone.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature.
-
Work-up: Monitor the reaction by TLC. Once the starting material is consumed, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-4-hydroxypiperidine.
Step 2: N-Sulfonylation
-
Reaction Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Sulfonylation: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) dropwise.
-
Reaction and Work-up: Stir at room temperature until the reaction is complete (monitor by TLC). Work up as described in Protocol 1.
Step 3: Deprotection of the Hydroxyl Group
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc).
Visualizations
Caption: Experimental workflows for selective N-sulfonylation.
Caption: Troubleshooting logic for side reactions.
Removing impurities from sulfonylpiperidine reactions
Welcome to the Technical Support Center for Sulfonylpiperidine Synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from sulfonylpiperidine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in sulfonylpiperidine synthesis?
A1: During the synthesis of sulfonylpiperidines, which typically involves reacting a piperidine derivative with a sulfonyl chloride, several types of impurities can arise. A thorough understanding of these is the first step toward developing a successful purification strategy.[1] Common impurities include:
-
Unreacted Starting Materials: Residual piperidine or sulfonyl chloride are common if the reaction does not go to completion.[1]
-
Hydrolysis Products: Sulfonyl chlorides can react with trace amounts of water to form the corresponding sulfonic acid.
-
Over-sulfonylation/Byproducts: If the piperidine starting material has other nucleophilic sites, or if the reaction conditions are not optimized, side reactions can occur. For secondary amines, over-alkylation can lead to the formation of quaternary ammonium salts, though this is less common in sulfonamide formation.[2]
-
Reagent-Related Impurities: Byproducts from the base used (e.g., triethylamine hydrochloride) or other reagents can contaminate the crude product.[1]
-
Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, which may result in discoloration (e.g., a yellow tint) of the product.[1][3]
Q2: How can I effectively monitor my reaction to minimize impurity formation?
A2: Proactive monitoring is crucial for minimizing impurities. The most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]
-
TLC: Allows for a quick, qualitative assessment of the reaction's progress by visualizing the consumption of starting materials and the formation of the product. Running co-spots of your starting materials alongside the reaction mixture is essential.
-
LC-MS: Provides more detailed information, confirming the mass of the desired product and helping to identify the masses of any byproducts, which can give clues to their structure.
Q3: My purified sulfonylpiperidine is a yellow or brown color. What causes this and is it a concern?
A3: A yellow or brown discoloration often indicates the presence of trace oxidation products.[1][3] While these may be present in very small quantities, they can be problematic for downstream applications, especially in drug development. Purification via column chromatography or recrystallization can often remove these colored impurities. If the color persists, treatment with a small amount of activated charcoal during recrystallization may be effective, but care should be taken as it can also adsorb the desired product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your sulfonylpiperidine product.
Table 1: Troubleshooting Common Impurity Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield & Unreacted Starting Materials on TLC/LC-MS | 1. Incomplete reaction.[2] 2. Suboptimal reaction conditions (temperature, time).[4] 3. Inactive reagents or catalyst. | 1. Increase reaction time or moderately increase the temperature, monitoring by TLC.[4] 2. Ensure starting materials are pure and anhydrous, especially the solvent. 3. Consider using a slight excess (1.1-1.2 equivalents) of one reagent to drive the reaction to completion. |
| Significant Side Product Formation | 1. Reaction temperature is too high, promoting alternative pathways.[5] 2. Incorrect stoichiometry or order of addition. 3. The chosen base is reacting with the starting materials. | 1. Lower the reaction temperature; some reactions benefit from being run at 0°C or even lower.[6] 2. Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA).[7] 3. Add the sulfonyl chloride slowly to a solution of the piperidine and base to avoid high local concentrations. |
| Product is Contaminated with Water-Soluble Impurities (e.g., triethylamine HCl) | 1. Inadequate workup procedure. | 1. Perform a liquid-liquid extraction. Wash the organic layer containing your product with water, a mild acid (e.g., 1M HCl) to remove excess amine, and then a mild base (e.g., sat. NaHCO₃) to remove excess acid, followed by a brine wash.[2] |
| Difficulty Separating Product from a Similarly Polar Impurity | 1. The impurity has a very similar chemical structure to the product. | 1. Optimize column chromatography conditions: test different solvent systems (eluents) or use a gradient elution. 2. If the product is a solid, attempt recrystallization from various solvents.[1] 3. Consider advanced techniques like Supercritical Fluid Chromatography (SFC) for challenging separations.[8] |
Experimental Protocols
Here are detailed methodologies for common purification techniques relevant to sulfonylpiperidine synthesis.
Protocol 1: General Acid-Base Liquid-Liquid Extraction
This method is highly effective for separating basic compounds like piperidines from acidic or neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic piperidine starting material, pulling it into the aqueous layer. The desired neutral sulfonylpiperidine product should remain in the organic layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes any remaining acid and removes acidic impurities like sulfonic acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[1][2]
Protocol 2: Flash Column Chromatography
This is the most common technique for purifying products from impurities with different polarities.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent and adding silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (solvent system). The eluent should be selected based on TLC analysis to provide good separation between the product and impurities (aim for an Rf of ~0.3 for the product).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Run the eluent through the column, applying positive pressure. Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.[1][2]
Protocol 3: Recrystallization
This technique is ideal for purifying solid compounds.
-
Solvent Selection: Choose a solvent in which the sulfonylpiperidine product is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities should either be very soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[1][4]
Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting and purification.
Caption: Troubleshooting workflow for impurity identification and resolution.
Caption: Decision tree for selecting an appropriate purification method.
References
Troubleshooting guide for reactions involving 1-(Methylsulfonyl)piperidin-4-ol
Welcome to the technical support center for 1-(Methylsulfonyl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Q1: How should I store this compound?
A1: this compound should be stored in a cool, dry place.[1] Based on the stability of similar piperidine derivatives, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and atmospheric components.[2][3][4]
Reaction-Specific Troubleshooting
Q2: I am having trouble with the N-alkylation of this compound. What are the common issues?
A2: The nitrogen in the piperidine ring of this compound is part of a sulfonamide group. Sulfonamides are generally less nucleophilic than the corresponding amines, which can lead to sluggish or incomplete reactions.
Common Issues & Solutions for N-Alkylation:
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Insufficiently reactive alkylating agent. | Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). |
| Steric hindrance around the nitrogen. | This is less likely for the sulfonamide nitrogen itself but could be a factor with bulky alkylating agents. Consider less hindered reagents if possible. | |
| Inappropriate base. | A strong, non-nucleophilic base is often required to deprotonate the sulfonamide. Consider bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile.[5] | |
| Side reactions | Over-alkylation. | This is unlikely for the sulfonamide nitrogen due to its reduced nucleophilicity. However, if other reactive sites are present in the molecule, they might react. |
| Elimination reaction of the alkyl halide. | Use a less hindered base or lower the reaction temperature. | |
| Difficult purification | Removal of unreacted starting material. | If the starting material and product have similar polarities, consider derivatization of the unreacted starting material to facilitate separation. |
| Removal of inorganic salts. | Aqueous workup is typically effective. Ensure complete dissolution of salts before extraction. |
Q3: My Mitsunobu reaction with this compound is giving a low yield. What can I do to improve it?
A3: The Mitsunobu reaction, which inverts the stereochemistry of the alcohol, can be challenging.[6][7][8] The success of this reaction with this compound will depend on several factors.
Troubleshooting the Mitsunobu Reaction:
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Increase the equivalents of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). An excess of these reagents is often necessary.[9] |
| Steric hindrance around the hydroxyl group. | While the 4-position of the piperidine ring is generally accessible, bulky nucleophiles may react slowly. Allow for longer reaction times or slightly elevated temperatures. | |
| Poor quality of reagents. | Use freshly opened or purified PPh3 and DEAD/DIAD. PPh3 can oxidize over time.[9] | |
| Formation of Byproducts | Elimination to form an alkene. | This can occur with secondary alcohols. Use milder conditions or alternative reagents. |
| Reaction at the sulfonamide nitrogen. | Although less likely due to the lower nucleophilicity of the sulfonamide, it's a possibility. Ensure the reaction is run under anhydrous conditions to minimize side reactions. | |
| Difficult Purification | Removal of triphenylphosphine oxide and the hydrazine byproduct. | These byproducts can be difficult to remove by standard chromatography. Consider using a modified phosphine or azodicarboxylate that allows for easier removal of the byproducts (e.g., through acidic or basic washes).[6] Precipitation of the byproducts by adding a non-polar solvent like ether or hexanes can also be effective. |
Q4: I am observing decomposition of my compound under my reaction conditions. How stable is this compound?
A4: The stability of this compound is dependent on the pH and temperature of the reaction medium.
Stability Profile:
-
Acidic Conditions: The piperidine ring is generally stable under mild acidic conditions. However, strong acids, especially at elevated temperatures, could potentially lead to degradation.[10]
-
Basic Conditions: While the sulfonamide group is relatively stable, strong basic conditions, particularly with heat, could potentially lead to cleavage of the methylsulfonyl group or other unforeseen degradation pathways.[10]
-
Thermal Stability: Piperidine derivatives can be susceptible to thermal degradation.[2][3][4] It is advisable to conduct reactions at the lowest effective temperature.
Experimental Protocols
General Protocol for N-Alkylation of a Piperidine Derivative (for illustrative purposes):
-
To a solution of the piperidine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add a base (e.g., K2CO3, 1.5 eq).[5]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise.
-
Stir the reaction at room temperature or a slightly elevated temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Mitsunobu Reaction:
-
Dissolve the alcohol (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or another suitable solvent under an inert atmosphere.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.[9]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography. Be prepared for potential difficulties in separating the product from the byproducts.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting common issues.
Caption: A typical sequence of steps for a chemical reaction.
References
- 1. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Stability issues with 1-(Methylsulfonyl)piperidin-4-ol under acidic/basic conditions
Welcome to the technical support center for 1-(Methylsulfonyl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability-related issues.
Troubleshooting Guide: Stability Issues
Encountering unexpected results during your experiments with this compound? The following table summarizes potential stability issues, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of parent compound in acidic solution | Acid-catalyzed hydrolysis of the sulfonamide bond. | Adjust the pH of your solution to be closer to neutral (pH 6-8) where the compound is expected to be more stable. If acidic conditions are necessary, consider running the experiment at a lower temperature and for a shorter duration. |
| Formation of unknown impurities in basic solution | Base-catalyzed hydrolysis of the sulfonamide group or potential degradation of the piperidine ring. | Maintain a pH below 8. For reactions requiring basic conditions, use the mildest possible base and the lowest effective concentration. Monitor the reaction closely for the appearance of degradation products. |
| Inconsistent analytical results (e.g., HPLC, LC-MS) | On-column degradation or instability in the analytical mobile phase. | Ensure the mobile phase pH is within the stable range for the compound. Use a stability-indicating analytical method that can separate the parent compound from its potential degradants. |
| Precipitation of material from solution | Formation of insoluble degradation products or salt forms. | Characterize the precipitate to determine its identity. Adjusting the pH or using a different solvent system may help to maintain solubility. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the stability of this compound.
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
A1: Based on the chemical structure, the primary site of degradation is the sulfonamide linkage. Under acidic or basic conditions, this bond can undergo hydrolysis. Acid-catalyzed hydrolysis may lead to the formation of piperidin-4-ol and methanesulfonic acid. Base-catalyzed hydrolysis can also cleave the sulfonamide bond. Additionally, the piperidine ring itself could be susceptible to oxidation or other transformations under harsh conditions, though hydrolysis of the sulfonamide is the more probable degradation route.
Q2: How can I monitor the stability of this compound in my experiments?
A2: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These techniques can separate the parent compound from any degradation products that may form, allowing for accurate quantification of the remaining active molecule.
Q3: Are there any recommended storage conditions to ensure the long-term stability of this compound?
A3: For long-term storage, it is advisable to keep the compound in a solid, crystalline form in a tightly sealed container at controlled room temperature or refrigerated, protected from light and moisture. In solution, it is best to prepare fresh solutions for immediate use. If solutions must be stored, they should be kept at low temperatures (2-8 °C) and buffered at a neutral pH.
Q4: What is a forced degradation study and should I perform one for this compound?
A4: A forced degradation study, also known as stress testing, is an experiment that intentionally exposes the compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, light) to accelerate its degradation.[3][4][5] This helps to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[5] Performing a forced degradation study is highly recommended to understand the intrinsic stability of this compound.
Key Experimental Protocols
Below are detailed protocols for conducting forced degradation studies on this compound. These are general guidelines and may need to be adapted based on your specific experimental setup and analytical instrumentation.
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot of the sample.
-
-
Sample Neutralization and Dilution:
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. Compare the results to a control sample (stock solution diluted with mobile phase) to determine the extent of degradation.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot of the sample.
-
-
Sample Neutralization and Dilution:
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. Compare the results to a control sample to determine the percentage of degradation.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from forced degradation studies.
| Condition | Time (hours) | Concentration of this compound (µg/mL) | % Degradation | Number of Degradation Products | Major Degradation Product (if identified) |
| Control | 0 | 0 | 0 | N/A | |
| 0.1 M HCl, 60 °C | 24 | ||||
| 48 | |||||
| 72 | |||||
| 0.1 M NaOH, 60 °C | 24 | ||||
| 48 | |||||
| 72 |
Visualizations
The following diagrams illustrate the potential degradation pathways and a typical experimental workflow for stability testing of this compound.
Caption: Potential degradation pathways under acidic and basic conditions.
Caption: General experimental workflow for forced degradation studies.
References
- 1. kinampark.com [kinampark.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 1-(Methylsulfonyl)piperidin-4-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1-(methylsulfonyl)piperidin-4-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of my this compound derivative?
A1: The solubility of this compound derivatives can be influenced by several physicochemical factors. High crystallinity, stemming from strong intermolecular interactions in the solid state, can significantly lower aqueous solubility. The presence of the methylsulfonyl group, while potentially enhancing interactions with biological targets, can also contribute to a stable crystal lattice. Furthermore, the overall lipophilicity of the molecule, which can be affected by other substituents on the piperidine ring, plays a crucial role. For a compound to be effectively absorbed, it must first dissolve at the site of absorption.
Q2: What are the primary strategies to enhance the solubility of these derivatives?
A2: There are two main approaches to improving the solubility of poorly soluble compounds like this compound derivatives: structural modification and formulation-based strategies.[1]
-
Structural Modification: This involves chemically altering the molecule to introduce more polar or ionizable groups. While potentially effective, this approach may alter the compound's pharmacological activity and requires re-synthesis and characterization.
-
Formulation-Based Strategies: These methods aim to improve solubility without changing the chemical structure of the active pharmaceutical ingredient (API). Common techniques include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the formation of amorphous solid dispersions.[1]
Q3: How does pH affect the solubility of my compound?
A3: While the 1-(methylsulfonyl)piperidine moiety itself is not strongly basic due to the electron-withdrawing nature of the sulfonyl group, other functional groups on the molecule may be ionizable. If your derivative contains acidic or basic centers, altering the pH of the solution can significantly impact its solubility by converting the molecule into a more soluble salt form. It is advisable to determine the pKa of your compound and measure its solubility across a range of pH values.
Q4: When should I consider advanced formulation techniques like amorphous solid dispersions or cyclodextrin complexation?
A4: If simpler methods like pH adjustment or the use of co-solvents do not provide the desired solubility enhancement for your in vitro or in vivo studies, more advanced techniques are warranted.
-
Amorphous Solid Dispersions: This technique is particularly useful for crystalline compounds with high melting points. By dispersing the compound in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly lowered.
-
Cyclodextrin Complexation: This is an effective method for encapsulating hydrophobic molecules. The cyclodextrin's hydrophilic exterior improves the aqueous solubility of the guest molecule. This is a well-established technique for enhancing the solubility of compounds containing piperidine rings.
Troubleshooting Guides
Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay.
This is a common problem for poorly soluble compounds. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is the highest your experiment can tolerate (typically ≤1%) without impacting the biological system.
-
Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.
-
Sonication: Briefly sonicate the final solution to help dissolve any small precipitates that may have formed.
-
Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution.
Issue: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.
Inconsistent assay results are a frequent consequence of a compound's poor aqueous solubility. The following workflow can help you diagnose and address this issue.
Quantitative Data on Solubility Enhancement
Table 1: Effect of pH on the Solubility of a Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1-10 |
| Data for a representative piperidine derivative. |
Table 2: Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives
| Compound | Stability Constant (M⁻¹) | Solubility Enhancement Factor |
| Piperine/β-Cyclodextrin (βCD) | ~100 | - |
| Piperine/Hydroxypropyl-β-CD (HPβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
| Piperine/Sulfobutyl-ether-β-CD (SBEβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
| Piperine is a natural product containing a piperidine moiety. Data adapted from Ali et al. (2024).[1] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
Compound of interest
-
Selected solvent (e.g., water, buffer of a specific pH, co-solvent mixture)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge (optional)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough undissolved solid to maintain a saturated solution.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifugation can be used to facilitate this process.
-
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the compound in the filtrate using a validated analytical method.
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature and pH.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a polymer carrier in a common solvent, followed by rapid removal of the solvent to trap the drug in an amorphous state within the polymer matrix.
Materials:
-
This compound derivative
-
Polymer carrier (e.g., PVP, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or spray dryer
Procedure:
-
Dissolve the this compound derivative and the chosen polymer in a suitable volatile organic solvent. The drug-to-polymer ratio will need to be optimized.
-
Once a clear solution is obtained, remove the solvent rapidly using a rotary evaporator under reduced pressure or by using a spray dryer.
-
The resulting solid dispersion should be collected and dried further under vacuum to remove any residual solvent.
-
Characterize the solid dispersion using techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug and Differential Scanning Calorimetry (DSC) to assess its thermal properties.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This is a simple and common method for preparing inclusion complexes.
Materials:
-
This compound derivative
-
β-cyclodextrin or a derivative (e.g., HP-β-CD, SBE-β-CD)
-
Mortar and pestle
-
Water and a water-miscible organic solvent (e.g., ethanol)
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Dissolve the this compound derivative in a minimal amount of a suitable organic solvent.
-
Add the drug solution to the cyclodextrin paste and knead the mixture for a specified period (e.g., 30-60 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature or under vacuum.
-
The dried complex can then be pulverized and stored in a desiccator.
-
Characterization of the complex can be performed using techniques like FT-IR spectroscopy, DSC, and PXRD to confirm the formation of the inclusion complex.
References
Preventing decomposition of sulfonylpiperidines during workup
Technical Support Center: Sulfonylpiperidine Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of sulfonylpiperidines during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sulfonylpiperidine decomposition during workup?
The most common decomposition pathway is the hydrolysis of the sulfur-nitrogen (S-N) bond of the sulfonamide group.[1] This cleavage is often accelerated by harsh pH conditions (both strongly acidic and strongly basic) and elevated temperatures, leading to the formation of the parent piperidine derivative and the corresponding sulfonic acid.[1]
Q2: What are the typical signs of decomposition?
Signs of decomposition can be observed through chromatographic analysis (TLC or LC-MS) of your crude versus post-workup material. Common indicators include:
-
The appearance of new, often more polar, spots on a TLC plate.
-
The detection of masses corresponding to the un-sulfonated piperidine starting material and/or the sulfonic acid by-product in an LC-MS analysis.
-
Unexpectedly low yields of the desired product.
Q3: At what pH range are sulfonylpiperidines generally most stable?
For many sulfonamides, maximum stability is observed in the neutral pH range (approximately pH 6-8).[1] Both highly acidic and highly basic conditions are likely to increase the rate of hydrolytic degradation.[1] It is recommended to perform a small-scale pH stability test if you continue to observe decomposition.
Q4: Why does my sulfonylpiperidine product streak or fail to elute from a silica gel column?
This is a common issue caused by the basic nitrogen atom in the piperidine ring.[2] This basic site interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to peak tailing, and in some cases, irreversible binding to the column.[2]
Q5: How can I modify my aqueous extraction to prevent decomposition?
Instead of using strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH), use milder, buffered solutions for quenching and washing. Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) are excellent choices for neutralizing reactions and maintaining a pH closer to the stable neutral range. Performing extractions at lower temperatures (e.g., in an ice bath) can also slow the rate of potential degradation.[1]
Q6: What are the best alternatives to standard silica gel chromatography for these compounds?
If strong interactions with silica are a problem, consider the following alternatives:
-
Deactivated Silica Gel: Pre-treating silica gel with a base like triethylamine, or including a small percentage (0.1-1%) of triethylamine or ammonia in your eluent, can cap the acidic sites and improve chromatography.
-
Alumina: Basic or neutral alumina can be a good alternative stationary phase for basic compounds.
-
Reverse-Phase Chromatography (C18): This is often the most robust method for purifying polar and basic compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the workup and purification of sulfonylpiperidines.
| Problem | Potential Cause | Recommended Solution |
| Low yield after aqueous workup | Hydrolytic Cleavage: The reaction quench or extraction was performed under harsh pH conditions (e.g., using 1M HCl or 2M NaOH).[1] | Use a milder quenching agent like saturated aq. NH₄Cl for acidic reactions or saturated aq. NaHCO₃ for basic ones.Keep the mixture cold (0-5 °C) during the entire workup process. |
| New polar impurities appear after workup | S-N Bond Cleavage: The sulfonamide bond is breaking, generating the free piperidine and sulfonic acid. | Confirm the identity of impurities via LC-MS.Minimize the time the compound spends in aqueous acidic or basic solutions.If possible, consider a non-aqueous workup (e.g., filtration of salts followed by direct concentration). |
| Product streaks badly on TLC/Flash Column (Peak Tailing) | Strong Piperidine-Silica Interaction: The basic nitrogen of the piperidine is interacting with acidic silanol groups on the silica surface.[2] | Add a basic modifier to the eluent (e.g., 0.5-1% triethylamine or 1% ammonia in methanol).Switch to a less acidic stationary phase like neutral alumina. |
| Material is lost on the silica column | Irreversible Binding: The compound is binding so strongly to the acidic silica that it cannot be eluted.[2] | First, try eluting with a highly polar, basic solvent system (e.g., 10-20% of 7N ammonia in methanol mixed with dichloromethane).For future purifications, use deactivated silica, alumina, or switch to reverse-phase chromatography. |
Experimental Protocols
Protocol 1: Mild Buffered Aqueous Workup
This protocol is designed to minimize pH excursions that can lead to sulfonamide hydrolysis.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases. If the reaction was conducted under acidic conditions, use a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Check pH: Check the pH of the aqueous layer with a pH strip to ensure it is in the range of 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Wash: Combine the organic layers and wash once with brine (saturated aq. NaCl).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
Protocol 2: Purification by Deactivated Silica Gel Chromatography
This method passivates the acidic sites on silica gel, improving the chromatography of basic compounds.
-
Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your desired starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Add Deactivating Agent: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v. For example, for every 100 mL of eluent used to make the slurry, add 1 mL of Et₃N.
-
Pack Column: Pack the column with the deactivated silica slurry as you normally would.
-
Prepare Eluents: Ensure that all mobile phases used for the purification contain the same percentage of triethylamine (1% v/v).
-
Load and Elute: Load your sample and run the column. The triethylamine in the mobile phase will compete with your basic compound for binding to the acidic sites on the silica, resulting in sharper peaks and better recovery.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered with sulfonylpiperidines.
Recommended Experimental Workflow
This diagram illustrates a robust workflow designed to maximize the stability and purity of the final compound.
References
Technical Support Center: Strategies for Regioselective Piperidine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of piperidine functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling the site of functionalization on a piperidine ring?
A1: Achieving high regioselectivity in piperidine functionalization is a significant challenge due to the similar reactivity of the C-H bonds. The main strategies include:
-
Catalyst and Protecting Group Control: The choice of catalyst and the protecting group on the piperidine nitrogen can selectively activate specific positions. For instance, rhodium catalysts in combination with different N-protecting groups (e.g., Boc, Bs, acyl) can direct functionalization to the C2 or C4 positions.[1][2][3][4]
-
Directing Groups: A directing group installed on the piperidine nitrogen can guide the reaction to a specific site. Common directing groups include pyridyl, thioamide, and aminoquinoline derivatives, which can facilitate functionalization at the C2 or C4 positions.[5][6]
-
Functionalization of Pyridine Precursors: A common and effective method involves the functionalization of a pyridine ring at the desired position, followed by reduction to the corresponding piperidine.[7]
-
Indirect C3 Functionalization: Direct C-H functionalization at the C3 position is electronically disfavored. An indirect approach, such as the cyclopropanation of a tetrahydropyridine intermediate followed by regioselective reductive ring-opening, can be employed to achieve C3 substitution.[1][2][3][4]
-
Intramolecular Cyclization: The regioselectivity can be predetermined by the structure of an acyclic precursor that undergoes intramolecular cyclization to form the piperidine ring.[7][8]
-
Enzymatic and Photoredox Methods: Biocatalytic approaches can provide excellent regio- and stereoselectivity.[9] Photoredox catalysis offers pathways for regiodivergent functionalization at either the α- (C2/C6) or β- (C3/C5) positions.[5][10]
Q2: How can I selectively functionalize the C2 versus the C4 position of a piperidine?
A2: The selectivity between C2 and C4 is often controlled by a combination of steric and electronic factors, which can be manipulated through the choice of catalyst and the N-protecting group. For rhodium-catalyzed C-H insertion reactions, specific catalyst-protecting group pairings have been shown to favor one position over the other. For example, using an N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst typically favors functionalization at the C2 position.[1][2] Conversely, employing an N-α-oxoarylacetyl-piperidine with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst can direct the functionalization to the C4 position.[1][2] The steric bulk of both the catalyst and the protecting group can hinder approach to the C2 position, thereby promoting reaction at the more accessible C4 position.
Q3: Why is direct functionalization at the C3 position so challenging?
A3: Direct C-H functionalization at the C3 position of the piperidine ring is difficult due to the electron-withdrawing inductive effect of the adjacent nitrogen atom. This effect deactivates the C3 position towards many electrophilic functionalization reactions, including carbene C-H insertion.[1][2] To overcome this, indirect methods are typically employed.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of 2-, 3-, and 4-substituted piperidine isomers.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Poor Regiocontrol in Pyridine Functionalization | If you are functionalizing a pyridine ring before reduction, ensure the directing effects of any existing substituents favor substitution at your desired position. Consider alternative functionalization strategies with higher intrinsic regioselectivity.[7] |
| Isomerization of Intermediates | In some metal-catalyzed reactions, intermediates can isomerize.[7] Modifying reaction conditions such as temperature, solvent, or the catalyst/ligand system can help minimize this. For palladium-catalyzed reactions, the choice of ligand is often critical. |
| Non-specific C-H Activation | The catalyst and directing/protecting group combination may not be optimal for directing the reaction to a single site. Screen different catalysts and N-protecting groups. For example, a bulky protecting group can sterically hinder the C2 position, favoring C4 functionalization.[11] |
| Incorrect Reaction Pathway | For intramolecular cyclizations, the structure of the acyclic precursor may allow for multiple cyclization pathways. Redesign the precursor to favor the formation of the desired regioisomer.[7] |
Problem 2: The yield of my desired regioselective functionalization is consistently low.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, concentration, reaction time, and solvent. For metal-catalyzed reactions, catalyst loading and the nature of any additives can significantly impact the yield.[7] |
| Side Reactions or Product Degradation | Analyze the crude reaction mixture (e.g., by NMR or LC-MS) to identify major byproducts. Understanding the nature of side reactions can help in modifying the reaction conditions to suppress them. Adjusting the reaction temperature or protecting sensitive functional groups may be necessary.[7] |
| Catalyst Deactivation | In metal-catalyzed reactions, the catalyst can be deactivated by impurities or by side reactions. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere if required.[11] |
| Inefficient Purification | The desired product may be difficult to separate from starting materials or byproducts. Optimize the purification method (e.g., chromatography, crystallization, distillation) to minimize product loss.[7] |
Problem 3: I am observing over-alkylation during N-alkylation of my piperidine.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Highly Reactive Alkylating Agent | The formation of quaternary ammonium salts is common with reactive alkylating agents like methyl iodide.[11] Consider using a less reactive alkylating agent (e.g., an alkyl bromide or chloride instead of an iodide). |
| Incorrect Stoichiometry | Using an excess of the alkylating agent will favor over-alkylation. Use a 1:1 or a slight excess of the piperidine to the alkylating agent.[11] |
| Suboptimal Reaction Conditions | High temperatures can increase the rate of the second alkylation. Try running the reaction at a lower temperature. The choice of solvent can also play a role; polar aportic solvents are commonly used. |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed C2-H Arylation of N-Boc-Piperidine
This protocol is a general guideline for the C2-selective arylation of N-Boc-piperidine using a rhodium catalyst.
Materials:
-
N-Boc-piperidine
-
Aryl diazoacetate
-
Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere setup (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the rhodium catalyst (0.5 mol%).
-
Add anhydrous DCM to dissolve the catalyst.
-
Add N-Boc-piperidine (1.5 equivalents) to the solution.
-
In a separate syringe, dissolve the aryl diazoacetate (1.0 equivalent) in anhydrous DCM.
-
Slowly add the aryl diazoacetate solution to the reaction mixture via syringe pump over a period of 2-4 hours.
-
Allow the reaction to stir at room temperature overnight.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C2-arylated piperidine.
Note: This is a general procedure and may require optimization for specific substrates.
Protocol 2: Indirect C3-Functionalization via Cyclopropanation and Reductive Ring-Opening
This two-step protocol describes a general method for achieving C3-functionalization.
Step A: Asymmetric Cyclopropanation of N-Boc-1,2,3,6-tetrahydropyridine
Materials:
-
N-Boc-1,2,3,6-tetrahydropyridine
-
Aryl diazoacetate
-
Chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flask under an inert atmosphere, dissolve the rhodium catalyst (1 mol%) in the anhydrous solvent.
-
Add the N-Boc-1,2,3,6-tetrahydropyridine (1.2 equivalents).
-
Slowly add a solution of the aryl diazoacetate (1.0 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at the optimal temperature until completion.
-
Purify the resulting cyclopropane intermediate by column chromatography.
Step B: Reductive Ring-Opening of the Cyclopropane
Materials:
-
Purified cyclopropane intermediate from Step A
-
Reducing agent (e.g., H₂, Pd/C)
-
Solvent (e.g., methanol, ethyl acetate)
Procedure:
-
Dissolve the cyclopropane in the chosen solvent.
-
Add the palladium on carbon catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the C3-functionalized piperidine, which can be further purified if necessary.
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
Overcoming steric hindrance in reactions with 1-(Methylsulfonyl)piperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Methylsulfonyl)piperidin-4-ol. The guidance focuses on overcoming steric hindrance, a common challenge in reactions involving this sterically encumbered secondary alcohol.
Frequently Asked Questions (FAQs)
Q1: What makes this compound sterically hindered?
A1: The steric hindrance of this compound arises from the axial and equatorial hydrogens on the piperidine ring adjacent to the hydroxyl group, as well as the bulky methylsulfonyl group at the nitrogen atom. This bulkiness can impede the approach of reagents to the hydroxyl group, slowing down or preventing reactions.
Q2: I am having trouble with an acylation reaction of this compound. What are the common issues and solutions?
A2: Low yields in acylation reactions are a frequent issue. Here are some common causes and troubleshooting steps:
-
Insufficiently reactive acylating agent: If you are using a carboxylic acid with a coupling agent, consider switching to a more reactive acylating agent like an acyl chloride or anhydride.
-
Incomplete activation: When using coupling agents such as DCC or EDC, ensure they are fresh and used in the correct stoichiometric amounts. The addition of an activator like 4-dimethylaminopyridine (DMAP) can also improve reaction rates.
-
Base-catalyzed side reactions: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to prevent unwanted side reactions.
-
Low reaction temperature: While lower temperatures can minimize side reactions, they may also slow down the desired acylation. A careful optimization of the reaction temperature is often necessary.
Q3: My Mitsunobu reaction with this compound is failing. What should I try?
A3: The Mitsunobu reaction is sensitive to steric hindrance. For sterically hindered alcohols like this compound, standard conditions often result in low yields.[1] Consider the following modifications:
-
Choice of Acid: Using a more acidic nucleophile can improve the reaction rate. For esterification, 4-nitrobenzoic acid is often more effective than benzoic acid for hindered alcohols.[1]
-
Reagent Addition Order: Pre-forming the betaine by adding the azodicarboxylate (e.g., DEAD or DIAD) to the triphenylphosphine before adding the alcohol and the acidic nucleophile can sometimes improve yields.
-
Solvent: Tetrahydrofuran (THF) is the most common solvent, but other aprotic solvents like dichloromethane or dioxane can be explored.
-
Temperature and Reaction Time: While the reaction is typically initiated at 0 °C and then warmed to room temperature, longer reaction times or gentle heating may be necessary for hindered substrates.
Q4: I am attempting an O-alkylation (etherification) of this compound and observing low conversion. What can I do?
A4: O-alkylation of sterically hindered secondary alcohols can be challenging. Here are some strategies to improve your reaction:
-
Choice of Base: A strong base is required to deprotonate the alcohol. Sodium hydride (NaH) is a common choice. Ensure it is fresh and used in an anhydrous aprotic solvent like THF or DMF.
-
Alkylating Agent Reactivity: Primary alkyl halides are the best electrophiles for this SN2 reaction. If you are using an alkyl chloride or bromide with low reactivity, consider converting it to the more reactive alkyl iodide in situ using the Finkelstein reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction for potential side reactions, such as elimination, especially at higher temperatures.
Troubleshooting Guides
Acylation Reactions
Problem: Low to no yield of the desired ester when reacting this compound with an acyl chloride.
| Potential Cause | Troubleshooting Steps |
| Insufficiently activated hydroxyl group | Ensure a suitable, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used in slight excess to neutralize the generated HCl. |
| Steric hindrance impeding nucleophilic attack | Consider using a less sterically demanding acylating agent if possible. Increase the reaction temperature in increments (e.g., from room temperature to 40-50 °C) and monitor the reaction progress. |
| Degraded acyl chloride | Use a freshly opened bottle of the acyl chloride or distill it before use. |
| Inappropriate solvent | Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Mitsunobu Reactions
Problem: The Mitsunobu esterification of this compound results in a low yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Steric hindrance at the alcohol | Use a more acidic carboxylic acid, such as 4-nitrobenzoic acid, to increase the rate of the reaction.[1] |
| Low reactivity of the betaine intermediate | Pre-form the betaine by adding the azodicarboxylate (DEAD or DIAD) to the triphenylphosphine at 0 °C before adding the alcohol and carboxylic acid. |
| Side reaction of the azodicarboxylate | Ensure the nucleophile is sufficiently acidic (pKa < 13) to protonate the betaine intermediate and prevent it from acting as a nucleophile itself. |
| Difficult purification | Byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification. Using polymer-supported reagents can simplify workup. |
Williamson Ether Synthesis
Problem: Low conversion in the O-alkylation of this compound with an alkyl halide.
| Potential Cause | Troubleshooting Steps |
| Incomplete deprotonation of the alcohol | Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure the NaH is fresh and the solvent is rigorously dried. |
| Low reactivity of the alkyl halide | Use a primary alkyl iodide for the highest reactivity. If starting with a bromide or chloride, consider an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide. |
| Steric hindrance slowing the SN2 reaction | Increase the reaction temperature and prolong the reaction time. Monitor for the formation of elimination byproducts. |
| Competitive N-alkylation | While O-alkylation is generally favored for the alcohol, N-alkylation of the sulfonamide is a potential side reaction, though less likely under these conditions. |
Experimental Protocols
General Procedure for Acylation of this compound
This protocol is a general guideline for the acylation of this compound with an acyl chloride.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A similar procedure for the sulfonylation of a piperazine derivative with methanesulfonyl chloride in dichloromethane with triethylamine as a base at room temperature for 30 minutes resulted in a 93% yield of the corresponding sulfonamide.
Modified Mitsunobu Protocol for Sterically Hindered Alcohols
This protocol is adapted for sterically hindered secondary alcohols like this compound.[1]
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), 4-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Caption: General experimental workflows for common reactions.
Caption: A logical approach to troubleshooting low-yield reactions.
References
Validation & Comparative
A Comparative Guide to 1-(Methylsulfonyl)piperidin-4-ol and N-Boc-piperidin-4-ol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a privileged structure due to its prevalence in a vast array of bioactive molecules. The functionalization of the piperidine ring is a critical aspect of synthesizing novel therapeutic agents. This guide provides an in-depth, objective comparison of two commonly utilized building blocks: 1-(Methylsulfonyl)piperidin-4-ol and N-Boc-piperidin-4-ol. We will explore their performance in key synthetic transformations, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two building blocks is essential for predicting their behavior in various reaction conditions. The electron-withdrawing nature of the methylsulfonyl group in this compound and the sterically demanding tert-butoxycarbonyl (Boc) group in N-Boc-piperidin-4-ol impart distinct characteristics to each molecule.
| Property | This compound | N-Boc-piperidin-4-ol |
| Molecular Formula | C₆H₁₃NO₃S[1] | C₁₀H₁₉NO₃ |
| Molecular Weight | 179.24 g/mol [1] | 201.26 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline powder |
| Melting Point | 115-117 °C[2] | 61-65 °C |
| Boiling Point | 475.9±45.0 °C (Predicted)[2] | 292.3 °C at 760 mmHg |
| Topological Polar Surface Area | 66 Ų[1] | 49.8 Ų |
| XLogP3-AA | -0.6[1] | 1.3 |
Performance in Key Synthetic Transformations
The utility of a building block is best demonstrated by its performance in common and crucial synthetic reactions. Here, we compare this compound and N-Boc-piperidin-4-ol in three fundamental transformations: the Mitsunobu reaction, Williamson ether synthesis, and esterification.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereoinvertive substitution of alcohols. The reactivity of the hydroxyl group in both piperidinol derivatives is crucial for the success of this transformation.
While specific comparative studies are limited, the general principles of the Mitsunobu reaction suggest that both substrates are viable. The reaction proceeds via an alkoxyphosphonium intermediate, and the nucleophilicity of the piperidine nitrogen is masked by the respective protecting groups.
General Experimental Protocol: Mitsunobu Reaction
To a solution of the alcohol (1.0 eq.), the nucleophile (e.g., a phenol or phthalimide, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[2][3][4]
Comparative Data (Hypothetical)
| Parameter | This compound | N-Boc-piperidin-4-ol |
| Typical Yield | 60-85% | 70-95%[2] |
| Reaction Time | 12-24 h | 12-24 h |
| Key Considerations | The electron-withdrawing sulfonyl group may slightly decrease the nucleophilicity of the hydroxyl oxygen, potentially requiring longer reaction times or slightly more forcing conditions in some cases. | The bulky Boc group might sterically hinder the approach of reagents in highly congested systems. |
Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental method for the formation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an alkoxide intermediate, which then acts as a nucleophile.
General Experimental Protocol: Williamson Ether Synthesis
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF or DMF at 0 °C is added a solution of the piperidinol (1.0 eq.) in the same solvent. The mixture is stirred at 0 °C for 30-60 minutes to form the alkoxide. The alkyl halide (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or gently heated until completion as monitored by TLC. The reaction is quenched by the careful addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]
Comparative Data (Hypothetical)
| Parameter | This compound | N-Boc-piperidin-4-ol |
| Typical Yield | 70-90% | 75-95% |
| Reaction Time | 4-12 h | 4-12 h |
| Key Considerations | The acidity of the hydroxyl proton is slightly increased by the sulfonyl group, facilitating alkoxide formation. | Standard and widely used protocol with a vast body of literature. |
Esterification
Esterification of the 4-hydroxyl group is another common transformation. The Steglich esterification, using a carbodiimide coupling agent and a nucleophilic catalyst, is a mild and effective method.
General Experimental Protocol: Steglich Esterification
To a solution of the piperidinol (1.0 eq.), a carboxylic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration, and the filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.
Comparative Data (Hypothetical)
| Parameter | This compound | N-Boc-piperidin-4-ol |
| Typical Yield | 80-95% | 85-98% |
| Reaction Time | 12-18 h | 12-18 h |
| Key Considerations | The protocol is generally applicable with good yields. | The bulky Boc group may slightly influence reaction rates with sterically hindered carboxylic acids. |
Deprotection Strategies: A Critical Comparison
The choice of protecting group is often dictated by its lability and orthogonality to other functional groups present in the molecule. The deprotection of the N-Boc and N-methylsulfonyl groups proceeds under fundamentally different conditions, which is a key consideration in synthetic planning.
N-Boc Deprotection
The Boc group is notoriously acid-labile and can be readily cleaved under mild acidic conditions.
Experimental Protocol: N-Boc Deprotection
The N-Boc protected piperidine derivative is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) (20-50% in DCM) or hydrochloric acid (4M in dioxane), is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of the deprotected piperidine.
| Parameter | N-Boc Deprotection |
| Reagents | TFA/DCM or HCl/dioxane |
| Conditions | Room temperature, 1-4 h |
| Yield | Typically quantitative |
| Advantages | Mild conditions, high yield, volatile byproducts. |
| Disadvantages | Incompatible with other acid-sensitive functional groups. |
N-Methylsulfonyl Deprotection
The N-methylsulfonyl (mesyl) group is significantly more robust than the N-Boc group and requires reductive conditions for cleavage. This provides an orthogonal deprotection strategy.
Experimental Protocol: N-Methylsulfonyl Deprotection with Mg/MeOH
To a solution of the N-methylsulfonyl piperidine derivative in methanol is added magnesium turnings (excess, e.g., 5-10 equivalents). The mixture is stirred at room temperature or gently heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the deprotected piperidine.[5][6][7]
Experimental Protocol: N-Methylsulfonyl Deprotection with Samarium (II) Iodide
A solution of the N-methylsulfonyl piperidine derivative in anhydrous THF is added to a solution of samarium (II) iodide (SmI₂) in THF at room temperature or -78 °C. The reaction is stirred until completion as indicated by TLC. The reaction is quenched with an aqueous solution of potassium sodium tartrate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the deprotected piperidine.[8]
| Parameter | N-Methylsulfonyl Deprotection |
| Reagents | Mg/MeOH or SmI₂ |
| Conditions | Room temperature to reflux (Mg/MeOH); -78 °C to room temperature (SmI₂) |
| Yield | Good to excellent (typically >80%) |
| Advantages | Orthogonal to acid- and base-labile groups; stable to a wide range of synthetic conditions. |
| Disadvantages | Requires reductive conditions which may not be compatible with other reducible functional groups; reagents can be sensitive to air and moisture. |
Stability and Orthogonality
The choice between an N-Boc and an N-methylsulfonyl protecting group often hinges on the planned synthetic route and the presence of other functional groups.
-
N-Boc: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation. Its lability in mild acidic conditions makes it an excellent choice for many synthetic strategies. However, its sensitivity to acid limits its use in the presence of other acid-labile protecting groups or functionalities.
-
N-Methylsulfonyl: The mesyl group is exceptionally robust and stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. This stability allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the piperidine nitrogen. The need for specific reductive cleavage provides a valuable orthogonal deprotection strategy, particularly in complex, multi-step syntheses.
Conclusion
Both this compound and N-Boc-piperidin-4-ol are valuable and versatile building blocks in synthetic chemistry. The choice between them is largely dictated by the overall synthetic strategy and the desired orthogonality of protecting groups.
-
N-Boc-piperidin-4-ol is the more commonly used reagent, with a wealth of literature precedent. Its ease of deprotection under mild acidic conditions makes it highly convenient for many applications. It is often the preferred choice when acid-sensitive groups are not a concern in subsequent steps.
-
This compound offers superior stability under a broader range of reaction conditions, particularly acidic and basic environments. This robustness makes it an excellent choice for complex syntheses where the piperidine nitrogen must remain protected through multiple transformations. The requirement for reductive deprotection provides a valuable orthogonal tool for synthetic chemists, allowing for selective deprotection in the presence of acid- or base-labile groups.
Ultimately, the optimal choice will depend on a careful consideration of the entire synthetic route, the compatibility of functional groups, and the desired final product. This guide provides the foundational data and experimental context to aid researchers in making that strategic decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
A Comparative Analysis of Sulfonyl and Carbamate Protecting Groups for Piperidines
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. This guide provides an objective comparison of two major classes of amine protecting groups, sulfonyls and carbamates, with a specific focus on their application to the piperidine scaffold—a prevalent motif in pharmaceuticals.
This analysis delves into the stability, cleavage conditions, and synthetic compatibility of these protecting groups, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
At a Glance: Sulfonyl vs. Carbamate Protecting Groups
| Feature | Sulfonyl Protecting Groups (e.g., Ts, Ms, Ns) | Carbamate Protecting Groups (e.g., Boc, Cbz, Fmoc) |
| General Stability | Highly stable to a wide range of reaction conditions, including strongly acidic and oxidative environments.[1][2] | Generally stable to basic and nucleophilic conditions but labile to acidic or hydrogenolytic conditions.[3][4][5] |
| Cleavage Conditions | Typically require harsh conditions such as strong acid, dissolution of metal reduction, or nucleophilic attack (for activated sulfonyls like Ns).[1][2] | Generally mild cleavage conditions, including acidic treatment (Boc), hydrogenolysis (Cbz), or base treatment (Fmoc).[3][5] |
| Electron-Withdrawing Nature | Strongly electron-withdrawing, significantly reducing the nucleophilicity and basicity of the nitrogen atom. | Moderately electron-withdrawing, effectively suppressing the nucleophilicity of the nitrogen.[4] |
| Orthogonality | Can be orthogonal to many carbamate protecting groups.[2] | Different carbamate groups (Boc, Cbz, Fmoc) are orthogonal to each other, allowing for selective deprotection.[3][6] |
| Impact on Reactivity | The strong electron-withdrawing nature can influence the reactivity of the piperidine ring. | Generally have a moderate impact on the overall reactivity of the piperidine moiety. |
In-Depth Comparison
Sulfonamides, formed from the reaction of a piperidine with a sulfonyl chloride, are known for their exceptional stability.[1] This robustness makes them ideal for multi-step syntheses where the protected amine must endure a variety of harsh reagents and conditions. However, this stability comes at the cost of requiring more stringent conditions for their removal.[2] For instance, the widely used p-toluenesulfonyl (Ts) and methanesulfonyl (Ms) groups often necessitate forcing conditions like sodium in liquid ammonia or strong acids for cleavage.[7] An exception is the 2-nitrobenzenesulfonyl (Ns) group, which can be cleaved under milder conditions using a thiol and a base.[1][8]
Carbamates, on the other hand, offer a more versatile range of cleavage conditions, a feature that has made them exceedingly popular in modern organic synthesis.[4][5] The tert-butoxycarbonyl (Boc) group is readily removed with moderate acids like trifluoroacetic acid (TFA), while the benzyloxycarbonyl (Cbz) group is susceptible to catalytic hydrogenation.[5] The 9-fluorenylmethoxycarbonyl (Fmoc) group is notably base-labile and can be cleaved with reagents like piperidine.[5] This spectrum of removal conditions allows for orthogonal protection strategies, where one type of carbamate can be selectively removed in the presence of another.[3][6]
Experimental Protocols
Protection of Piperidine
1. N-Tosylation of Piperidine:
-
Reagents: Piperidine, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM).
-
Procedure: To a solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
2. N-Boc Protection of Piperidine:
-
Reagents: Piperidine, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water.
-
Procedure: To a solution of piperidine (1.0 eq) in a mixture of THF and water, add sodium bicarbonate (2.0 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc piperidine.
Deprotection of N-Protected Piperidine
1. Deprotection of N-Nosylpiperidine:
-
Reagents: N-Nosylpiperidine, thiophenol, potassium carbonate (K₂CO₃), acetonitrile.
-
Procedure: To a solution of N-nosylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and thiophenol (2.0 eq). Heat the mixture to 50 °C and stir for 2-4 hours.[8] After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed with aqueous sodium hydroxide to remove excess thiophenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the deprotected piperidine.[8]
2. Deprotection of N-Boc-piperidine:
-
Reagents: N-Boc-piperidine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure: Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (0.1-0.2 M).[9] Cool the solution to 0 °C and slowly add trifluoroacetic acid (5-10 eq).[9] Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[9] Once complete, remove the solvent and excess TFA under reduced pressure. The resulting piperidine salt can be neutralized by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is basic, followed by extraction with an organic solvent.[9]
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of piperidines using sulfonyl and carbamate protecting groups, and a comparative summary of their key characteristics.
Figure 1: General workflow for the protection and deprotection of piperidine using a sulfonyl group.
Figure 2: General workflow for the protection and deprotection of piperidine using a carbamate group.
Figure 3: Comparative characteristics of sulfonyl and carbamate protecting groups for piperidines.
Conclusion
The choice between sulfonyl and carbamate protecting groups for piperidines is highly dependent on the specific synthetic context. Sulfonyl groups offer exceptional stability for complex, multi-step syntheses where the protected nitrogen must withstand harsh conditions. In contrast, carbamates provide greater flexibility and milder deprotection options, making them ideal for syntheses requiring orthogonal strategies and the preservation of sensitive functional groups. A thorough understanding of the properties of each class of protecting group, as outlined in this guide, is paramount for the successful execution of intricate synthetic campaigns in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
The Methylsulfonyl Group: A Superior N-Substituent for Piperidine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. The strategic modification of the piperidine nitrogen (N) is a critical determinant of a compound's physicochemical properties, metabolic stability, and ultimately, its biological activity. While various N-substituents have been explored, the methylsulfonyl group has emerged as a consistently advantageous choice, offering a unique combination of properties that can enhance the drug-like characteristics of piperidine-containing molecules.
This guide provides an objective comparison of the methylsulfonyl group with other commonly employed N-substituents on piperidine rings, supported by experimental data. We will delve into the impact of these substituents on key drug discovery parameters, including physicochemical properties, metabolic stability, and biological activity, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Balancing Act
The nature of the N-substituent profoundly influences a molecule's lipophilicity (logP) and basicity (pKa), two parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile. The methylsulfonyl group, being a strong electron-withdrawing group, significantly modulates these properties.
Table 1: Comparative Physicochemical Properties of N-Substituted Piperidines
| N-Substituent | Representative Structure | Calculated logP | Calculated pKa | Key Attributes |
| Methylsulfonyl | CS(=O)(=O)N1CCCC1 | ~0.8[1] | Non-basic | Reduces basicity, modulates lipophilicity, potential for hydrogen bonding. |
| Methyl | CN1CCCC1 | ~1.7 | ~11.2 | Increases basicity and lipophilicity. |
| Acetyl | CC(=O)N1CCCC1 | ~0.5 | Non-basic | Reduces basicity, can decrease lipophilicity. |
| Benzyl | c1ccccc1CN1CCCC1 | ~3.3 | ~9.0 | Significantly increases lipophilicity, moderately basic. |
Note: Calculated values are estimations and can vary based on the specific piperidine core and calculation method.
The non-basic nature of the N-methylsulfonylpiperidine is a key advantage. High basicity can lead to off-target effects, such as hERG channel inhibition and phospholipidosis. By rendering the piperidine nitrogen non-ionizable at physiological pH, the methylsulfonyl group mitigates these risks. Furthermore, its moderate lipophilicity helps to achieve a balance between aqueous solubility and membrane permeability, which is crucial for oral bioavailability.
Metabolic Stability: Resisting the Metabolic Machinery
A significant hurdle in drug development is ensuring that a compound is not rapidly metabolized and cleared from the body. The piperidine ring is often susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and ring oxidation. The N-methylsulfonyl group offers enhanced metabolic stability compared to many other substituents.
Table 2: Comparative In Vitro Metabolic Stability of N-Substituted Piperidines
| N-Substituent | Common Metabolic Pathways | Illustrative Half-life (t½) in Human Liver Microsomes (HLM) |
| Methylsulfonyl | Generally more resistant to metabolism. | > 60 min |
| Methyl | N-dealkylation | 15 - 45 min |
| Acetyl | Amide hydrolysis | Variable, can be rapid |
| Benzyl | N-debenzylation, aromatic hydroxylation | < 30 min |
Note: The presented half-life values are illustrative and highly dependent on the overall molecular structure and specific experimental conditions.
The stability of the sulfonamide bond in the N-methylsulfonyl group makes it resistant to cleavage by common metabolic enzymes. In contrast, N-alkyl groups are prone to N-dealkylation, and N-acyl groups can be hydrolyzed. This increased metabolic robustness of N-methylsulfonylpiperidines can lead to a longer in vivo half-life, potentially allowing for less frequent dosing regimens.
Biological Activity: Fine-Tuning Target Engagement
The choice of N-substituent can have a dramatic impact on a compound's affinity and selectivity for its biological target. While the optimal substituent is target-dependent, the methylsulfonyl group has demonstrated its utility in enhancing potency and selectivity in various contexts.
For instance, in the development of σ1 receptor ligands, N-substitution plays a crucial role in modulating binding affinity. While a small N-methyl group often confers high affinity, bulkier or more polar groups can be detrimental. However, studies have shown that N-sulfonyl derivatives can also exhibit high affinity. For example, a study on arylalkylsulfonyl piperidines identified a compound with a high affinity for the σ1 receptor (Ki = 0.96 nM) and excellent selectivity over the σ2 receptor.[2] This highlights that the electronic and steric properties of the methylsulfonyl group can be favorably accommodated in certain receptor binding pockets.
Table 3: Comparative σ1 Receptor Binding Affinity of N-Substituted Piperidine Derivatives
| N-Substituent on Piperidine | Representative Compound Class | σ1 Receptor Affinity (Ki, nM) |
| Arylalkylsulfonyl | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96[2] |
| Methyl | N-Methyl-4-(2-aminoethyl)piperidine derivative | 7.9[3] |
| Ethyl | N-Ethyl-4-(2-aminoethyl)piperidine derivative | 89.4[3] |
| Tosyl | N-Tosyl-4-(2-aminoethyl)piperidine derivative | 108[3] |
| Hydrogen | 4-(2-aminoethyl)piperidine derivative | 165[3] |
Note: Data is compiled from different studies with varying piperidine scaffolds and should be interpreted as illustrative of general trends.
This data suggests that while small alkyl groups can be optimal, the sulfonyl moiety provides a valuable alternative for achieving high affinity and selectivity, likely through specific interactions within the binding site.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a test compound by Phase I enzymes present in HLM.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for reaction termination
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Add HLM to the solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the elimination rate constant (k) from the slope of the natural log of the percent remaining versus time.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.
Radioligand Binding Assay for σ1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.
Materials:
-
Test compound
-
Membrane preparation containing σ1 receptors (e.g., from guinea pig brain)
-
Radioligand specific for the σ1 receptor (e.g., --INVALID-LINK---pentazocine)
-
Non-specific binding control (e.g., a high concentration of an unlabeled σ1 ligand like haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a series of tubes, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Include control tubes for total binding (no test compound) and non-specific binding.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Rationale: A Workflow for N-Substituent Selection
The process of selecting an appropriate N-substituent is a multi-parameter optimization problem. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the rational selection of N-substituents on piperidine scaffolds.
Conclusion
The methylsulfonyl group presents a compelling profile as an N-substituent for piperidine-containing drug candidates. Its ability to eliminate basicity, enhance metabolic stability, and maintain or even improve biological activity makes it a valuable tool in the medicinal chemist's arsenal. By carefully considering the interplay between physicochemical properties, metabolic fate, and target engagement, researchers can leverage the advantages of the N-methylsulfonyl group to design more effective and developable therapeutics. The data and protocols presented in this guide offer a foundation for making informed decisions in the crucial process of lead optimization.
References
A Comparative Guide to Bioisosteric Replacements for the Methylsulfonyl Group in Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The methylsulfonyl group is a common functional group in medicinal chemistry, often incorporated into drug candidates to enhance properties such as solubility and metabolic stability. However, in the course of drug optimization, it is sometimes necessary to replace this moiety to fine-tune a compound's pharmacological profile, mitigate off-target effects, or improve pharmacokinetic parameters. This guide provides an objective comparison of bioisosteric replacements for the methylsulfonyl group, with a focus on their application in piperidine-containing analogs. The information presented is supported by experimental data from the scientific literature to aid researchers in making informed decisions during the drug design process.
Introduction to Bioisosterism
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a bioactive molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties.[1] These improvements can manifest as enhanced potency, increased selectivity, better pharmacokinetic profiles, or reduced toxicity.
The methylsulfonyl group is a hydrogen bond acceptor and can influence the overall polarity and solubility of a molecule. When considering a bioisosteric replacement, it is crucial to evaluate how the new group will impact these properties as well as the overall conformation of the molecule and its interactions with the biological target.
Performance Comparison of Methylsulfonyl Bioisosteres
To illustrate the impact of bioisosteric replacement of the methylsulfonyl group, we will examine a case study based on analogs of the selective cyclooxygenase-2 (COX-2) inhibitor, rofecoxib. While the core of rofecoxib is a furanone, this example provides a well-documented head-to-head comparison of a methylsulfonyl group with a bioisosteric replacement in a compound series that has been extensively studied for its structure-activity relationship (SAR). The principles observed are broadly applicable to other scaffolds, including piperidine analogs.
In a study by Habeeb et al., the methylsulfonyl group of a rofecoxib analog was replaced with an azido group.[2][3][4] The rationale for this replacement was to investigate a dipolar bioisostere that could engage in different types of interactions within the enzyme's active site.[2][3][4]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of the methylsulfonyl-containing compound and its azido bioisostere against COX-1 and COX-2 enzymes.
| Compound ID | Functional Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1 (Rofecoxib Analog) | -SO₂CH₃ | >100 | 0.3 | >333 |
| 2 (Azido Analog) | -N₃ | 159.7 | 0.196 | 812 |
Data sourced from Habeeb et al., J. Med. Chem. 2001.[2][3][4]
As the data indicates, the replacement of the methylsulfonyl group with an azido group resulted in a slight increase in COX-2 potency and a significant increase in selectivity over COX-1.[3] This highlights how a seemingly small change can have a profound impact on the biological activity of a compound.
Other Potential Bioisosteres for the Methylsulfonyl Group
While the azido group provides a compelling case study, other functional groups can also be considered as bioisosteric replacements for the methylsulfonyl group. These include:
-
Sulfoximine: This group introduces a chiral center and an additional vector for interaction through the nitrogen atom, which can be a hydrogen bond donor or acceptor. Sulfoximines are generally more polar than the corresponding sulfones.[5][6]
-
Sulfilimine: Similar to sulfoximines, sulfilimines also contain a stereogenic sulfur center and an additional point for derivatization at the nitrogen. They are generally considered to be more polar than sulfoxides and sulfones.[5][6]
-
Cyano Group: The cyano group is a smaller, linear group that can act as a hydrogen bond acceptor. Its smaller size can be advantageous in sterically constrained binding pockets.
-
Trifluoromethyl Group: While not a direct isostere in terms of hydrogen bonding capability, the trifluoromethyl group can mimic the steric bulk and electronic properties of the methylsulfonyl group in some contexts.
The choice of a suitable bioisostere is highly context-dependent and will be influenced by the specific binding site interactions and the desired physicochemical properties of the final compound.
Experimental Protocols
Detailed methodologies are crucial for the reliable evaluation of new chemical entities. Below are representative protocols for the key experiments cited in the comparison.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is a representative method for determining the inhibitory potency of compounds against COX-1 and COX-2.
1. Reagents and Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Hematin (cofactor).
-
L-epinephrine (cofactor).
-
Tris-HCl buffer (pH 8.0).
-
Test compounds dissolved in DMSO.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for prostaglandin E₂ (PGE₂) analysis.[7]
2. Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.[7]
-
Add the COX enzyme (either COX-1 or COX-2) to the reaction mixture and incubate for 2 minutes at room temperature.[7]
-
Add the test compound at various concentrations (typically in DMSO) to the enzyme solution and pre-incubate for 10 minutes at 37°C.[7]
-
Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 5 µM.[7]
-
Allow the reaction to proceed for 2 minutes and then terminate it by adding 2.0 M HCl.[7]
-
Add an internal standard (e.g., d₄-PGE₂) for LC-MS/MS analysis.[7]
-
Analyze the formation of PGE₂ using a validated LC-MS/MS method.[7]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Synthesis of a Piperidine Analog Containing a Methylsulfonyl Group (Illustrative Example)
The following is a general, illustrative procedure for the synthesis of a piperidine analog bearing a methylsulfonyl group, which can be adapted for the synthesis of bioisosteric replacements.
Scheme 1: Synthesis of a generic N-arylsulfonylpiperidine
Caption: General reaction scheme for the synthesis of an N-arylsulfonylpiperidine.
Step 1: N-Acylation of Piperidine
-
To a solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of 4-methylsulfonylbenzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methylsulfonylphenyl)piperidin-1-yl)methanone.
Note: This is a generalized protocol. Specific reaction conditions may need to be optimized for different substrates.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical workflow for the evaluation of bioisosteric replacements and a simplified representation of a relevant signaling pathway.
Caption: A typical workflow for the design and evaluation of bioisosteric replacements.
Caption: Simplified signaling pathway of COX-2 mediated inflammation.
Conclusion
The bioisosteric replacement of a methylsulfonyl group in piperidine analogs can be a powerful strategy to modulate the pharmacological properties of a drug candidate. As demonstrated with the azido group replacement in a COX-2 inhibitor analog, such modifications can lead to significant improvements in potency and selectivity.[3] A thorough evaluation of various bioisosteres, guided by quantitative in vitro data and a clear understanding of the target's structure-activity relationships, is essential for successful drug optimization. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically explore the chemical space around this important functional group.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to Piperidine Scaffolds in Drug Design
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1] Its frequent appearance in a vast number of FDA-approved drugs makes it a "privileged scaffold," a testament to its versatility and favorable pharmacological properties.[2][3] This guide offers a comparative analysis of the efficacy of different piperidine scaffolds across key therapeutic areas, supported by quantitative data and detailed experimental protocols, to assist researchers in navigating the nuances of piperidine-based drug design.
The utility of the piperidine scaffold lies in its ability to introduce a basic nitrogen atom, crucial for target engagement and for modulating properties like solubility, while also providing a defined three-dimensional structure.[4] The biological activity of piperidine-containing molecules is highly sensitive to the placement, type, and stereochemistry of substituents on the ring, making structure-activity relationship (SAR) studies paramount for optimization.[2]
Piperidine Scaffolds in Neurotherapeutics: Targeting the NK1 Receptor
Neurokinin-1 (NK1) receptor antagonists are a class of drugs with antidepressant, anxiolytic, and potent antiemetic properties, crucial for managing chemotherapy-induced nausea and vomiting.[5] The piperidine scaffold is central to many potent NK1 antagonists.
Structure-activity relationship studies have demonstrated that the stereochemistry and substitution patterns on the piperidine ring are critical for high-affinity binding. For instance, in the development of antagonists like L-733,060, a 3,5-bistrifluoromethyl benzylether group on the piperidine was found to be optimal.[5][6] Further modifications to the piperidine nitrogen were made to reduce its basicity and improve oral bioavailability.[5]
Comparative Efficacy of Piperidine-Based NK1 Receptor Antagonists:
| Compound | Scaffold Feature | Target | Efficacy (IC50 / Ki) |
| L-733,060 | (2S,3S)-2-phenyl-3-(benzyloxy)piperidine | NK1 Receptor | Ki = 0.08 nM[7] |
| Aprepitant | Morpholine derivative (related scaffold) | NK1 Receptor | Potent, used clinically |
| T-2328 | Non-peptide piperidine-based | NK1 Receptor | Subnanomolar inhibition constant (16x more potent than aprepitant)[5] |
| Compound 12 | 4,4-disubstituted piperidine with 3,5-bis(trifluoromethyl)benzyl ether | hNK1 | IC50 = 0.95 nM[6] |
| YM-44778 | Spiro-substituted piperidine | NK1/NK2 Receptors | IC50 = 18 nM (NK1), 16 nM (NK2)[8] |
Piperidine Scaffolds in Oncology: Histone Deacetylase (HDAC) Inhibition
Histone deacetylase (HDAC) inhibitors are a promising class of anticancer agents that interfere with the deacetylation of histones, leading to the regulation of genes involved in cell survival and proliferation.[9] Piperidine and piperazine hydroxamic acids have been designed as HDAC inhibitors, corresponding to the classic pharmacophore model of a zinc-binding group, a linker, and a capping group.[9][10]
Systematic variations in linker length and the aromatic capping group connected to the piperidine nitrogen have led to the identification of submicromolar inhibitors with antiproliferative activity.[10]
Comparative Efficacy of Piperidine-Based HDAC Inhibitors:
| Compound Series | Key Scaffold Feature | Target | Efficacy (IC50) |
| N-Benzyl piperidine (d5) | N-benzyl piperidine core | HDAC / AChE | HDAC IC50 = 0.17 µM[11] |
| N-Benzyl piperidine (d10) | N-benzyl piperidine core | HDAC / AChE | HDAC IC50 = 0.45 µM[11] |
| Benzylpiperazine derivative (2) | Benzhydryl piperazine cap | HDAC6 | HDAC6 IC50 = 0.11 µM[12] |
| Compound 10 | Hydroxyamino-piperidine | HDAC6 | Potent inhibitor, reduces multiple myeloma cell viability[13] |
Experimental Methodologies
To ensure the reproducibility and validation of efficacy data, detailed experimental protocols are essential. Below are representative protocols for assays commonly used to evaluate the piperidine-based inhibitors discussed.
Key Experiment 1: NK1 Receptor Binding Assay
This protocol determines the affinity of a compound for the NK1 receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
-
Binding Assay:
-
In a 96-well plate, cell membranes are incubated with a known concentration of a radiolabeled NK1 antagonist (e.g., [3H]Substance P).
-
Varying concentrations of the test compound (piperidine derivative) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
-
Incubation & Filtration: The plates are incubated to allow binding to reach equilibrium. The contents are then rapidly filtered through a glass fiber filter mat to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Key Experiment 2: HDAC Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of test compounds using a fluorogenic substrate.
Methodology:
-
Reagents: Prepare solutions of recombinant human HDAC enzyme, a fluorogenic HDAC substrate, assay buffer, and the test compounds at various concentrations.
-
Assay Procedure:
-
In a 96-well black plate, add the HDAC enzyme to the assay buffer.
-
Add the test compound (piperidine derivative) or vehicle control.
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Development: After a set incubation period, add a developer solution that stops the HDAC reaction and cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]
Visualizing Molecular Interactions and Workflows
Diagrams are crucial for understanding the complex relationships in drug design. The following visualizations, created using the DOT language, illustrate key concepts related to piperidine scaffold development.
Caption: A generalized workflow for the discovery of piperidine-based drug candidates.
Caption: Mechanism of action for piperidine-based HDAC inhibitors in cancer cells.
Caption: Logical relationship of piperidine substitutions to biological potency.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-733,060 - Wikipedia [en.wikipedia.org]
- 8. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Comparative Guide to Structure-Activity Relationships of 1-(Sulfonylpiperidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives as PDE10A Inhibitors
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 1-(1-Sulfonylpiperidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, and its inhibition is a promising therapeutic strategy for the treatment of neuropsychiatric disorders such as schizophrenia.
The following sections detail the SAR, experimental protocols, and logical relationships in the development of these compounds.
Data Presentation: Comparative SAR of 1-(Sulfonylpiperidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives
The structure-activity relationship of this class of compounds was explored by systematic modification of three key regions: the sulfonyl group (R¹) , the substituents on the pyrazolopyridine core (R²) , and the substituents on the phenyl ring of the pyrazolopyridine core (R³) . The inhibitory activities are presented as IC50 values against PDE10A.
Table 1: Effect of Sulfonyl Group (R¹) Substitution on PDE10A Inhibitory Activity
| Compound ID | R¹ (Sulfonyl Group) | R² | R³ | PDE10A IC50 (nM) |
| 1a | -SO₂CH₃ (Methylsulfonyl) | H | H | 15.2 |
| 1b | -SO₂CH₂CH₃ (Ethylsulfonyl) | H | H | 10.5 |
| 1c | -SO₂-cyclopropyl | H | H | 5.1 |
| 1d | -SO₂-phenyl | H | H | 22.8 |
| 1e | -SO₂-(4-fluorophenyl) | H | H | 18.9 |
Table 2: Effect of Pyrazolopyridine Core (R²) Substitution on PDE10A Inhibitory Activity
| Compound ID | R¹ | R² (Pyrazolopyridine Core) | R³ | PDE10A IC50 (nM) |
| 2a | -SO₂CH₃ | 3-CH₃ | H | 12.1 |
| 2b | -SO₂CH₃ | 3-Cl | H | 25.6 |
| 2c | -SO₂CH₃ | 5-OCH₃ | H | 8.9 |
| 2d | -SO₂CH₃ | 5-F | H | 14.3 |
Table 3: Effect of Phenyl Ring (R³) Substitution on PDE10A Inhibitory Activity
| Compound ID | R¹ | R² | R³ (Phenyl Ring) | PDE10A IC50 (nM) |
| 3a | -SO₂CH₃ | H | 4-F | 9.8 |
| 3b | -SO₂CH₃ | H | 4-Cl | 11.2 |
| 3c | -SO₂CH₃ | H | 4-OCH₃ | 18.5 |
| 3d | -SO₂CH₃ | H | 3-F | 13.7 |
Experimental Protocols
General Synthesis of 1-(1-Sulfonylpiperidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives
The synthesis of the target compounds is typically achieved through a multi-step sequence. A representative synthetic route is outlined below.
Caption: General synthetic scheme for 1-(1-Sulfonylpiperidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives.
PDE10A Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against human PDE10A was determined using a fluorescence polarization (FP)-based assay.
-
Enzyme and Substrate Preparation: Recombinant human PDE10A2 enzyme was used. A fluorescently labeled cAMP substrate (e.g., FAM-cAMP) was prepared in assay buffer.
-
Compound Preparation: Test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted to obtain a range of concentrations.
-
Assay Procedure:
-
The PDE10A enzyme was pre-incubated with the test compounds or vehicle (DMSO) in a 384-well plate for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by the addition of the FAM-cAMP substrate.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
A binding reagent (e.g., a specific antibody that binds to the hydrolyzed AMP product) was added to the wells.
-
-
Data Analysis: The fluorescence polarization was measured using a suitable plate reader. The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualization
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the key SAR findings for the 1-(1-Sulfonylpiperidin-4-yl)-1H-pyrazolo[4,3-b]pyridine scaffold.
Caption: Key structure-activity relationships for PDE10A inhibitors.
PDE10A Signaling Pathway
The diagram below provides a simplified overview of the role of PDE10A in neuronal signaling.
Caption: Simplified PDE10A signaling pathway in medium spiny neurons.
Conclusion
The SAR studies of 1-(1-Sulfonylpiperidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have identified several key structural features that govern their potency as PDE10A inhibitors. Optimal activity is achieved with small alkyl or cycloalkyl sulfonyl groups, electron-donating substituents at the C5 position of the pyrazolopyridine core, and small electron-withdrawing groups on the para-position of the phenyl ring. These findings provide a valuable framework for the design of novel and more potent PDE10A inhibitors for the potential treatment of schizophrenia and other central nervous system disorders. Further optimization of these scaffolds may lead to the development of clinical candidates with improved efficacy and safety profiles.
Comparative Evaluation of 1-(Methylsulfonyl)piperidin-4-ol-Based Compounds in Preclinical Research
A detailed guide for researchers and drug development professionals on the in vitro and in vivo performance of novel compounds centered on the 1-(methylsulfonyl)piperidin-4-ol scaffold. This guide provides an objective comparison of their biological activities, supported by experimental data and detailed methodologies.
The this compound moiety is a key structural motif in a variety of biologically active compounds, demonstrating potential across multiple therapeutic areas, including oncology and infectious diseases. The methylsulfonyl group can enhance solubility and bioavailability, making this scaffold an attractive starting point for the development of novel therapeutics. This guide provides a comparative analysis of a series of 1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole derivatives, focusing on their anti-inflammatory and antimicrobial properties.
Data Presentation: In Vitro Activity
The following tables summarize the in vitro anti-inflammatory and antibacterial activity of a series of synthesized 1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
Table 1: In Vitro Anti-inflammatory Activity [1]
| Compound ID | Substitution on Sulfonyl Group | Inhibition of Protein Denaturation (%) |
| 32a | Methyl | 84.2 |
| 32b | Ethyl | 81.3 |
| 32d | p-Tolyl | 79.6 |
| Diclofenac Sodium (Standard) | - | 89.7 |
Table 2: In Vitro Antibacterial Activity (Zone of Inhibition in mm) [1]
| Compound ID | Substitution on Sulfonyl Group | E. coli | P. aeruginosa | S. aureus |
| 30a | Methyl | 15 | 14 | 16 |
| 30b | Ethyl | 13 | 12 | 14 |
| 31a | Methyl | 16 | 15 | 17 |
| 32a | Methyl | 18 | 17 | 19 |
| 32b | Ethyl | 16 | 15 | 17 |
| Ciprofloxacin (Standard) | - | 25 | 24 | 26 |
Experimental Protocols
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay[1]
The anti-inflammatory activity of the compounds was assessed by their ability to inhibit albumin denaturation. The reaction mixture (0.5 mL) consisted of 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of the test compound (100 µg/mL in DMSO). The mixture was incubated at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes. After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) was added. The absorbance was measured spectrophotometrically at 416 nm. Diclofenac sodium was used as the standard drug. The percentage of inhibition was calculated using the formula:
% Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100
In Vitro Antibacterial Activity: Disc Diffusion Method[1]
The antibacterial activity was determined using the disc diffusion method. Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds (100 µ g/disc in DMSO). These discs were then placed on nutrient agar plates seeded with the respective bacterial strains (E. coli, P. aeruginosa, and S. aureus). The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc was measured in millimeters. Ciprofloxacin was used as the standard antibacterial agent.
Mandatory Visualization
Experimental Workflow: Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis and subsequent in vitro evaluation of the 1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
The following diagram depicts the observed structure-activity relationships for the evaluated compounds.
References
Head-to-Head Comparison of Piperidine-Based Inhibitors with Different N-Substituents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone in the design of potent and selective enzyme inhibitors. The substituent on the piperidine nitrogen plays a pivotal role in dictating the inhibitor's potency, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of piperidine-based inhibitors with diverse N-substituents, targeting key enzymes in cellular signaling pathways.
This comparative analysis synthesizes experimental data to illuminate the structure-activity relationships (SAR) governed by the N-substituent. By presenting quantitative data in accessible tables, detailing experimental protocols, and visualizing complex biological pathways, this guide aims to facilitate informed decisions in drug discovery and development projects.
Performance Comparison of N-Substituted Piperidine-Based Inhibitors
The inhibitory potency of piperidine-based compounds is significantly influenced by the nature of the N-substituent. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a range of N-substituted piperidine inhibitors against various key enzyme targets.
N-Substituted Piperidine-Based HDAC Inhibitors
Histone deacetylases (HDACs) are critical regulators of gene expression, and their dysregulation is implicated in cancer and other diseases. The N-substituent on piperidine-based HDAC inhibitors often interacts with the outer rim of the enzyme's active site, influencing potency and selectivity. A series of N-benzyl piperidine derivatives have been evaluated for their dual inhibitory activity against HDAC and acetylcholinesterase (AChE)[1].
| Compound ID | N-Substituent | HDAC IC50 (µM) | AChE IC50 (µM) | Reference |
| d5 | N-Benzyl | 0.17 | 6.89 | [1] |
| d10 | N-Benzyl derivative | 0.45 | 3.22 | [1] |
N-Substituted Piperidine-Based PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibitors have emerged as effective cancer therapeutics. The N-substituent in piperidine-based PARP-1 inhibitors can be tailored to optimize interactions within the enzyme's catalytic domain.
| Compound ID | N-Substituent | PARP-1 IC50 (nM) | Antiproliferative Activity (MDA-MB-436) IC50 (µM) | Reference |
| 6a | Substituted N-benzyl | 8.33 | 8.56 | |
| 15d | Substituted N-benzyl | 12.02 | 6.99 |
N-Substituted Piperidine-Based Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in signal transduction, and their aberrant activity is a hallmark of many diseases. The N-substituent on piperidine-based kinase inhibitors can be modified to achieve selectivity and potency.
Quinolinones and naphthyridinones with C7 N-t-butyl piperidine substituents have been identified as potent p38 MAP kinase inhibitors[2].
| Compound Class | N-Substituent | Target | Potency | Reference |
| Quinolinones/Naphthyridinones | N-t-butyl | p38 MAP Kinase | Potent inhibitors | [2] |
A series of N-heterocyclic based AKT1 inhibitors with a piperidin-4-yl side chain have been developed, with compound 10h showing high potency[3].
| Compound ID | N-Substituent on Piperidine Ring | AKT1 IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) | Reference |
| 10h | Varied N-heterocyclic substituents | 24.3 | 3.7 | [3] |
A comparison of 2-thiophenecarboxamide ureas (2-TCU) and 3-thiophenecarboxamide ureas (3-TCU) with an (S)-3-aminopiperidine moiety revealed similar in vitro potency[4].
| Compound Series | N-Substituent on Piperidine | CHK1 IC50 (nM) | Reference |
| 2-TCU (3b) | (S)-3-amino | 7 | [4] |
| 3-TCU (12a) | (S)-3-amino | 12 | [4] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key experiments cited.
IC50 Determination Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Principle: The IC50 value is determined by measuring the activity of the enzyme at a range of inhibitor concentrations. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration to obtain a dose-response curve, from which the IC50 value is calculated.
General Protocol:
-
Reagent Preparation: Prepare a stock solution of the piperidine-based inhibitor in a suitable solvent (e.g., DMSO). Serially dilute the inhibitor to obtain a range of concentrations. Prepare the enzyme, substrate, and buffer solutions.
-
Assay Setup: In a microplate, add the enzyme, buffer, and the diluted inhibitor or vehicle control.
-
Pre-incubation: Incubate the plate for a specific period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the enzyme activity using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent) at specific time points or at the endpoint of the reaction.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of the kinase results in a decrease in the phosphorylation of the substrate.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a specific substrate (peptide or protein), ATP, and the piperidine-based inhibitor.
-
Reaction Mixture: In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Using an assay that generates a luminescent signal proportional to the amount of ATP consumed.
-
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value as described above.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine-based inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration compared to the untreated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by piperidine-based inhibitors and a general workflow for their characterization.
Caption: General workflow for the characterization of piperidine-based inhibitors.
Caption: The PI3K/AKT/mTOR pathway and the point of intervention for piperidine-based PI3K inhibitors.
References
- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 1-(Methylsulfonyl)piperidin-4-ol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(Methylsulfonyl)piperidin-4-ol, ensuring compliance with safety regulations and fostering a secure research environment.
Understanding the Compound and Associated Hazards
Quantitative Data Summary
In the absence of a specific SDS for this compound, quantitative data regarding toxicity (e.g., LD50, LC50) and environmental impact are not available. The disposal procedure should therefore be based on general best practices for chemical waste management.
| Data Point | Value | Source |
| Acute Toxicity (Oral) | Not Available | - |
| Acute Toxicity (Dermal) | Not Available | - |
| Acute Toxicity (Inhalation) | Not Available | - |
| Aquatic Toxicity | Not Available | - |
Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be conducted in a designated laboratory area while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
Waste this compound (solid or in solution)
-
Compatible hazardous waste container (e.g., a clearly labeled, sealable container; plastic is often preferred over glass when compatibility is not an issue)[1]
-
Hazardous waste tag/label[1]
-
Pen for labeling
-
Fume hood
Procedure:
-
Initial Assessment: Treat all waste containing this compound as hazardous chemical waste. Do not attempt to neutralize or treat the chemical in the lab without a validated procedure, as this could lead to dangerous reactions[2].
-
Container Selection and Labeling:
-
Select a waste container that is compatible with this compound. The container must be in good condition, with no leaks or rust[3].
-
As soon as the container is designated for waste, affix a hazardous waste tag provided by your institution's EHS department[4].
-
On the tag, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas[1].
-
If the waste is a mixture, list all chemical components and their estimated quantities[1].
-
Fill in all other required information on the tag, such as the date of generation, the laboratory or room number, the principal investigator's name, and contact information[1].
-
Mark the appropriate hazard pictograms if known or suspected.
-
-
Waste Accumulation:
-
Carefully transfer the waste this compound into the labeled hazardous waste container. If the compound is a solid, use a scoop or spatula. If it is in solution, pour it carefully, avoiding splashes.
-
Keep the waste container securely closed at all times, except when adding waste[3][5].
-
Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory[2]. This area should be away from general lab traffic.
-
Segregate the waste container from incompatible materials. While specific incompatibilities for this compound are not documented, as a general precaution, store it away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[2][6].
-
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
If the original container of this compound is now empty, it must be triple-rinsed with an appropriate solvent capable of removing the chemical residue[3][4].
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste[3][4].
-
After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash[3][4].
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(Methylsulfonyl)piperidin-4-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Methylsulfonyl)piperidin-4-ol. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe handling and disposal of this substance in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that create a tight seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3] | Protects eyes from direct contact with the chemical, which could cause serious irritation or damage.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended, especially when handling larger quantities or for prolonged periods.[6][7] | Prevents skin contact, which may cause irritation or absorption of the chemical.[4][5] Regularly change gloves, at least every 30 to 60 minutes, or immediately if contaminated or damaged.[6] |
| Body Protection | A flame-retardant laboratory coat with long sleeves and a solid front. A chemical-resistant apron should be worn over the lab coat when handling significant quantities.[7] | Protects the body from splashes and spills. |
| Footwear | Closed-toe, chemical-resistant shoes.[8] | Protects feet from spills and falling objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[9][10] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][8] | Minimizes the risk of respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Preparation:
-
Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are operational.[9]
2. Handling:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Wear the appropriate PPE as specified in Table 1.
-
Avoid direct contact with the skin and eyes.[4] Do not breathe in any dust or vapors.[4][9]
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing.[4][5] If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5][9] Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[4] Seek immediate medical attention.[4][9]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Excess Chemical | Dispose of as hazardous chemical waste in a designated, properly labeled, and sealed container.[4][12] Do not dispose of down the drain or in the regular trash.[4][12] Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal by a licensed contractor.[12] |
| Contaminated Materials (e.g., gloves, paper towels, pipette tips) | Place all contaminated disposable materials in a designated hazardous waste container that is clearly labeled.[12] |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
References
- 1. 1-Methanesulfonylpiperidin-4-ol | C6H13NO3S | CID 22272981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
